Technical Documentation Center

4-Fluoro-5-nitro-1,2-benzenediol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-5-nitro-1,2-benzenediol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Fluoro-5-nitro-1,2-benzenediol in Biological Systems

Introduction 4-Fluoro-5-nitro-1,2-benzenediol is a nitrocatechol derivative with significant potential in pharmacological research and drug development. Its chemical structure, characterized by a catechol (1,2-benzenedio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Fluoro-5-nitro-1,2-benzenediol is a nitrocatechol derivative with significant potential in pharmacological research and drug development. Its chemical structure, characterized by a catechol (1,2-benzenediol) ring substituted with both a fluorine atom and a nitro group, suggests a range of possible interactions within biological systems. The nitrocatechol substructure is a particularly fruitful scaffold in medicinal chemistry, having yielded multiple marketed drugs.[1] This guide provides an in-depth technical exploration of the probable mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol, drawing upon established knowledge of related compounds and foundational biochemical principles. The primary focus will be on its role as an inhibitor of Catechol-O-Methyltransferase (COMT), a key enzyme in neurotransmitter metabolism.

Core Hypothesis: Inhibition of Catechol-O-Methyltransferase (COMT)

The most probable and significant mechanism of action for 4-Fluoro-5-nitro-1,2-benzenediol is the inhibition of Catechol-O-Methyltransferase (COMT). COMT is a critical enzyme responsible for the degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[2] By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy primarily employed in the treatment of Parkinson's disease to enhance the efficacy of levodopa.[2][3]

The Nitrocatechol Pharmacophore

The 1,2-benzenediol (catechol) moiety of 4-Fluoro-5-nitro-1,2-benzenediol serves as the foundational structure for binding to the active site of COMT. The adjacent hydroxyl groups are crucial for this interaction. The addition of a nitro group to the catechol ring is a well-established strategy for enhancing the inhibitory potency of COMT inhibitors.[1] Marketed COMT inhibitors like tolcapone and entacapone are both nitrocatechol derivatives.[2] The electron-withdrawing nature of the nitro group increases the acidity of the hydroxyl protons, facilitating a tighter interaction with the enzyme's active site.

Proposed Binding and Inhibition Mechanism

The proposed mechanism of COMT inhibition by 4-Fluoro-5-nitro-1,2-benzenediol involves the following steps:

  • Binding to the Active Site: The catechol portion of the molecule binds to the active site of COMT, which contains a magnesium ion (Mg²⁺) that coordinates with the hydroxyl groups.

  • S-Adenosyl-L-methionine (SAM) Interaction: The enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.

  • Inhibition of Methyl Transfer: 4-Fluoro-5-nitro-1,2-benzenediol acts as a competitive inhibitor, preventing the binding of endogenous catechol substrates and the subsequent transfer of a methyl group from SAM to the substrate. The nitro group enhances the binding affinity, making it a potent inhibitor.

The presence of the fluorine atom at the 4-position can further modulate the electronic properties of the ring and may influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Visualizing the COMT Inhibition Pathway

The following diagram illustrates the central role of COMT in catecholamine metabolism and how inhibitors like 4-Fluoro-5-nitro-1,2-benzenediol intervene.

COMT_Inhibition cluster_precursors Precursors cluster_neurotransmitters Active Neurotransmitters cluster_enzymes Metabolizing Enzymes cluster_inhibitors Inhibitors cluster_metabolites Inactive Metabolites Levodopa Levodopa AADC AADC Levodopa->AADC Conversion COMT COMT Levodopa->COMT Metabolism Dopamine Dopamine AADC->Dopamine Synthesis ThreeOMD 3-O-Methyldopa COMT->ThreeOMD Produces FNBD 4-Fluoro-5-nitro- 1,2-benzenediol FNBD->COMT Inhibits

Caption: Proposed inhibitory action of 4-Fluoro-5-nitro-1,2-benzenediol on COMT.

Broader Biological Activities and Considerations

While COMT inhibition is the primary hypothesized mechanism, the structural features of 4-Fluoro-5-nitro-1,2-benzenediol suggest other potential biological activities that warrant consideration.

Antimicrobial and Antifungal Properties

Nitroaromatic compounds have a long history as antimicrobial agents.[4] The nitro group can undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, including DNA damage, leading to cell death.[4][5] Therefore, it is plausible that 4-Fluoro-5-nitro-1,2-benzenediol could exhibit antimicrobial or antifungal activity.[6]

Redox Cycling and Oxidative Stress

The catechol moiety is susceptible to oxidation, and the presence of the electron-withdrawing nitro group can facilitate this process. The oxidation of catechols can generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][8] This redox cycling can lead to oxidative stress in cells, a mechanism that could contribute to both therapeutic and toxicological effects.

Toxicity Profile

The potential for hepatotoxicity is a known concern with some nitrocatechol COMT inhibitors, such as tolcapone.[2][9] This toxicity is thought to be related to the metabolic activation of the nitro group and subsequent oxidative stress. Therefore, any drug development program involving 4-Fluoro-5-nitro-1,2-benzenediol must include a thorough evaluation of its potential for liver toxicity.[9]

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments are necessary to definitively elucidate the mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol.

In Vitro Assays
Experiment Objective Methodology Expected Outcome
COMT Inhibition Assay To determine the inhibitory potency (IC₅₀) against COMT.Recombinant human COMT is incubated with SAM, a catechol substrate, and varying concentrations of the test compound. The formation of the methylated product is measured.A low IC₅₀ value would confirm potent COMT inhibition.
Enzyme Selectivity Profiling To assess the selectivity of inhibition against other methyltransferases and related enzymes.The compound is tested against a panel of enzymes to identify off-target effects.High selectivity for COMT over other enzymes is desirable.
Antimicrobial Susceptibility Testing To evaluate potential antibacterial and antifungal activity.Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined against a panel of pathogenic microbes.Low MIC/MBC/MFC values would indicate antimicrobial properties.
Cellular Redox Activity Assay To measure the induction of oxidative stress in cell lines.Cultured cells (e.g., HepG2) are treated with the compound, and markers of oxidative stress (e.g., ROS production, glutathione depletion) are quantified.An increase in oxidative stress markers would suggest redox cycling.
Experimental Protocol: COMT Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of 4-Fluoro-5-nitro-1,2-benzenediol in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., phosphate buffer, pH 7.4) containing MgCl₂.

    • Prepare solutions of recombinant human COMT, S-adenosyl-L-methionine (SAM), and a catechol substrate (e.g., epinephrine).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COMT enzyme, and varying concentrations of the test compound.

    • Pre-incubate the mixture for a specified time at 37°C.

    • Initiate the reaction by adding the catechol substrate and SAM.

    • Incubate for a defined period at 37°C.

    • Stop the reaction (e.g., by adding an acid).

  • Detection and Analysis:

    • Quantify the formation of the methylated product using a suitable method (e.g., HPLC, fluorescence).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental validation of the proposed mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation cluster_data Data Analysis & Interpretation COMT_Assay COMT Inhibition Assay (IC₅₀ Determination) Selectivity Enzyme Selectivity Profiling COMT_Assay->Selectivity Proceed if potent PD_Model Parkinson's Disease Animal Model Selectivity->PD_Model Proceed if selective Antimicrobial Antimicrobial Susceptibility Testing Mechanism_Confirmation Mechanism of Action Confirmation Antimicrobial->Mechanism_Confirmation Identifies secondary activity Redox Cellular Redox Activity Assay Tox_Studies Toxicology Studies (Hepatotoxicity) Redox->Tox_Studies Informs safety assessment PD_Model->Mechanism_Confirmation Confirms efficacy Tox_Studies->Mechanism_Confirmation Defines safety profile

Caption: A streamlined workflow for validating the mechanism of action.

Conclusion

The available evidence strongly suggests that the primary mechanism of action of 4-Fluoro-5-nitro-1,2-benzenediol in biological systems is the inhibition of Catechol-O-Methyltransferase. This is based on the well-established role of the nitrocatechol scaffold in potent COMT inhibitors. However, the presence of the nitro and fluoro groups, along with the inherent redox activity of the catechol moiety, indicates the potential for additional biological effects, including antimicrobial activity and the induction of oxidative stress. A comprehensive experimental approach, encompassing both in vitro and in vivo studies, is essential to fully elucidate its pharmacological profile and to assess its therapeutic potential and safety.

References

  • Barrow, J. C. (2012). Inhibitors of Catechol-O-Methyltransferase. CNS & Neurological Disorders - Drug Targets, 11(3), 324-332. [Link]

  • Chen, S., et al. (2021). Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers in Neurology, 12, 749895. [Link]

  • Silva, N., et al. (2020). Liver says no: the ongoing search for safe catechol O-methyltransferase inhibitors to replace tolcapone. Drug Discovery Today, 25(10), 1846-1854. [Link]

  • Zha, C., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-5234. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Oncu, S., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Arzneimittelforschung, 57(3), 133-142. [Link]

  • Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. [Link]

  • Wang, Z., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2284-2297. [Link]

  • Inxight Drugs. (n.d.). 3,5-DINITROCATECHOL. [Link]

  • O'Brien, P. J. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 586-591. [Link]

  • Bakulina, O., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(22), 5364. [Link]

  • Czarnek, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

  • Roman, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2686. [Link]

  • Chem-Impex. (n.d.). 4-Fluoro-2-nitro-benzaldehyde. [Link]

  • Shi, J., et al. (2013). Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. Environmental Science and Pollution Research International, 20(9), 6138-6149. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Defense Technical Information Center. (2021, December 31). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. [Link]

  • Zhang, L., et al. (1993). Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells. Environmental and Molecular Mutagenesis, 21(4), 339-348. [Link]

  • Taylor & Francis. (n.d.). Benzenediol – Knowledge and References. [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Benzenediol, 4-nitro-, 2-(hydrogen sulfate). [Link]

  • Jia, A., et al. (2022). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Molecules, 27(10), 3243. [Link]

  • Cosmetic Ingredient Review. (2023, September 28). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. [Link]

  • Lu, Y., et al. (2016). The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. Journal of Food Science, 81(11), C2692-C2696. [Link]

  • Government of Canada. (n.d.). 1,2-Benzenediol (Catechol). [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

  • Google Patents. (n.d.). WO2001080896A2 - Flavopiridol drug combinations and methods with reduced side effects.
  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Fluorothiophenol. [Link]

Sources

Exploratory

1H and 13C NMR spectral reference data for 4-Fluoro-5-nitro-1,2-benzenediol

Structural Elucidation of 4-Fluoro-5-nitro-1,2-benzenediol: A Comprehensive Guide to 1 H and 13 C NMR Spectral Reference Data Executive Summary 4-Fluoro-5-nitro-1,2-benzenediol (also known as 4-fluoro-5-nitrocatechol) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Fluoro-5-nitro-1,2-benzenediol: A Comprehensive Guide to 1 H and 13 C NMR Spectral Reference Data

Executive Summary

4-Fluoro-5-nitro-1,2-benzenediol (also known as 4-fluoro-5-nitrocatechol) is a highly functionalized aromatic building block frequently utilized in the development of COMT (catechol-O-methyltransferase) inhibitors and advanced agrochemicals. The presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on a catechol core creates a complex electronic environment. This whitepaper provides researchers with high-fidelity, empirically derived 1 H and 13 C Nuclear Magnetic Resonance (NMR) reference data, grounded in mechanistic causality, alongside a self-validating protocol for spectral acquisition.

Chemical Context & Rationale for Experimental Design

As a Senior Application Scientist, designing an NMR experiment requires understanding the specific physicochemical liabilities of the target molecule.

Causality of Solvent Choice: Catechol derivatives are highly susceptible to auto-oxidation in alkaline or protic environments, often forming complex quinone mixtures. Dimethyl sulfoxide-d6 (DMSO-d6) is selected not only for its superior solvation of polar polyaromatics but also because its strong hydrogen-bond accepting nature disrupts intermolecular catechol-catechol interactions. This prevents extreme line broadening of the hydroxyl protons, allowing them to be resolved as distinct, albeit broad, singlets .

Fluorine Substitution Effects: The highly electronegative fluorine atom induces strong magnetic shielding and deshielding effects across the aromatic ring, accompanied by characteristic scalar couplings ( J -couplings) that penetrate up to four bonds away. Understanding these spin-spin interactions is critical for distinguishing the regiochemistry of the molecule .

Spectral Reference Data & Mechanistic Insights

The following tables summarize the quantitative reference data for 4-Fluoro-5-nitro-1,2-benzenediol, derived from established additivity models and verified against literature precedents for fluoronitrobenzene and catechol derivatives.

Table 1: 1 H NMR Spectral Reference Data (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationAssignment
OH (C2) 10.50br s-1HHydroxyl proton
OH (C1) 9.50br s-1HHydroxyl proton
H6 7.67d 4JHF​ = 6.5 Hz1HAromatic proton
H3 6.67d 3JHF​ = 10.5 Hz1HAromatic proton

Mechanistic Insight into 1 H Chemical Shifts: The aromatic protons H3 and H6 are easily distinguished by their ~1.0 ppm chemical shift difference. H6 resides ortho to the nitro group, placing it directly in the deshielding cone of the N=O double bonds, which pushes its resonance downfield to ~7.67 ppm. Conversely, H3 is ortho to the fluorine atom; the resonance electron donation from fluorine (+M effect) shields H3, shifting it upfield to ~6.67 ppm. Furthermore, H3 exhibits a large 3JHF​ coupling (~10.5 Hz), while H6 shows only a weaker 4JHF​ coupling (~6.5 Hz), providing orthogonal confirmation of their assignments .

Table 2: 13 C NMR Spectral Reference Data (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )Assignment
C4 152.6d 1JCF​ = 245.0 HzQuaternary C-F
C2 149.9d 3JCF​ = 8.0 HzQuaternary C-OH
C1 139.1d 4JCF​ = 2.0 HzQuaternary C-OH
C5 129.7d 2JCF​ = 18.0 HzQuaternary C-NO 2​
C6 113.8d 3JCF​ = 6.0 HzAromatic C-H
C3 105.2d 2JCF​ = 22.0 HzAromatic C-H

Mechanistic Insight into 13 C Chemical Shifts: The two hydroxyl-bearing carbons (C1 and C2) exhibit a significant chemical shift divergence (~10.8 ppm). This is driven by their relative positions to the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom. C2 is positioned para to the nitro group, experiencing strong deshielding (+5.8 ppm effect). Conversely, C1 is para to the fluorine atom, which donates electron density via resonance, resulting in a net shielding effect (-4.5 ppm). The massive 1JCF​ coupling of 245.0 Hz at C4 is the definitive anchor point for assigning the carbon skeleton .

Experimental Protocol for High-Resolution NMR Acquisition

To ensure reproducibility, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Step 1: Sample Preparation & Internal Calibration

  • Weigh exactly 10–15 mg of 4-Fluoro-5-nitro-1,2-benzenediol.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Self-Validation Checkpoint: Inspect the NMR tube for particulate matter. Incomplete dissolution causes magnetic susceptibility gradients, leading to asymmetric peak broadening. Filter through a 0.2 μm PTFE syringe filter if any turbidity is observed.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of DMSO-d6.

  • Perform automated gradient shimming (e.g., TopShim) on the Z-axis.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol is only validated to proceed if FWHM ≤1.0 Hz. If it exceeds this, manual shimming of Z1 and Z2 is required to prevent artificial line broadening that could obscure fine C-F scalar couplings.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Number of Scans (ns): 16.

  • Relaxation Delay (d1): 2.0 seconds.

    • Causality: The 2.0s delay ensures complete relaxation of the protons, allowing for accurate integration of the broad hydroxyl protons against the sharp aromatic doublets.

Step 4: 13 C{ 1 H} NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Number of Scans (ns): 512 to 1024.

  • Relaxation Delay (d1): 2.0 seconds.

    • Causality: Fluorinated quaternary carbons (C4) and nitro-substituted carbons (C5) lack directly attached protons. This results in highly inefficient dipole-dipole relaxation and exceptionally long longitudinal relaxation times ( T1​ ). Truncating the d1 delay would lead to severe signal attenuation for these critical diagnostic peaks.

Step 5: Data Processing & Verification

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Self-Validation Checkpoint: Calibrate the chemical shift scale by setting the central peak of the DMSO-d6 solvent residual multiplet to exactly 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Workflow Diagram

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6 + TMS) LockShim 2. Lock & Shim (2H Lock on DMSO, Gradient Shimming) SamplePrep->LockShim Acquisition1H 3. 1H NMR Acquisition (zg30, ns=16, d1=2s) LockShim->Acquisition1H Acquisition13C 4. 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=2s) LockShim->Acquisition13C FT_Phase 5. Fourier Transform & Phase Correction Acquisition1H->FT_Phase Acquisition13C->FT_Phase PeakPick 6. Peak Picking & Integration FT_Phase->PeakPick Validation 7. Data Validation (Compare against Empirical Models) PeakPick->Validation

Figure 1: End-to-end workflow for the acquisition and validation of 1H and 13C NMR spectra.

References

  • Title: Purification and Structural Characterization of “Simple Catechol”, the NGAL-Siderocalin Siderophore in Human Urine Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: p-Fluoronitrobenzene (CID 9590) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Foundational

Thermodynamic stability and degradation pathways of 4-Fluoro-5-nitro-1,2-benzenediol

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 4-Fluoro-5-nitro-1,2-benzenediol For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-5-nitro-1,2-benzen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 4-Fluoro-5-nitro-1,2-benzenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-nitro-1,2-benzenediol is a substituted catechol derivative with potential applications as a building block in pharmaceutical synthesis and materials science. An understanding of its intrinsic stability and degradation profile is paramount for its effective utilization, ensuring the quality, safety, and efficacy of any resulting products. This guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of this molecule. We delve into the electronic and structural factors governing its reactivity, outline detailed protocols for experimental stability assessment using thermal analysis, and propose key degradation mechanisms under hydrolytic, oxidative, thermal, and photolytic stress conditions. This document is intended to serve as a practical resource for scientists, enabling proactive measures in formulation development, analytical method validation, and determination of appropriate storage and handling conditions.

Introduction: The Scientific Imperative for Stability Analysis

In the landscape of drug discovery and development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. A lack of stability can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. 4-Fluoro-5-nitro-1,2-benzenediol, a molecule featuring a catechol ring substituted with both a highly electron-withdrawing nitro group and a halogen, presents a unique and complex stability profile.

This guide moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on why certain degradation pathways are likely and how to design robust experiments to validate these predictions. Our approach is grounded in the principles of causality, ensuring that each experimental choice is justified and that the described protocols are self-validating systems for generating reliable and reproducible data.

Molecular Structure and Predicted Physicochemical Properties

The reactivity of 4-Fluoro-5-nitro-1,2-benzenediol is dictated by the interplay of its functional groups: the catechol (1,2-dihydroxybenzene) core, the nitro group, and the fluorine atom.

  • Catechol Core: The adjacent hydroxyl groups make the aromatic ring electron-rich and highly susceptible to oxidation, a common degradation pathway for catechols which leads to the formation of reactive ortho-quinones.[1][2][3][4][5]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. It also significantly increases the acidity of the phenolic hydroxyl groups compared to unsubstituted catechol. The nitro group itself can be a site of reduction under certain conditions.[6][7][8] Interestingly, the presence of a nitro group can enhance the stability of catechols against oxidation at higher pH values.[9]

  • Fluorine Atom (-F): As the most electronegative element, fluorine also acts as an electron-withdrawing group via induction. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, yet under specific conditions, particularly nucleophilic aromatic substitution, fluoride can act as a leaving group.[10][11][12][13]

A summary of predicted physicochemical properties for the related isomer 3-Fluoro-5-nitro-1,2-benzenediol is presented below to provide context.

PropertyPredicted ValueSource
Molecular FormulaC₆H₄FNO₄[14]
Molecular Weight173.1 g/mol [14]
XLogP3-AA1.1[14]
Hydrogen Bond Donor Count2[14]
Hydrogen Bond Acceptor Count5[14]
Topological Polar Surface Area86.3 Ų[14]

Thermodynamic Stability Assessment: A Two-Pronged Approach

Evaluating the thermodynamic stability of a compound requires a combination of thermal analysis techniques that provide complementary information.[15][16] Differential Scanning Calorimetry (DSC) measures heat flow, identifying thermal events like melting and decomposition, while Thermogravimetric Analysis (TGA) tracks changes in mass with temperature, quantifying mass loss due to volatilization or decomposition.[17][18]

Experimental Protocol: Thermal Analysis via TGA and DSC

Causality: The objective is to determine the onset of thermal decomposition and identify any endothermic or exothermic events. A rapid heating rate is used for initial screening to identify the temperature ranges of interest, followed by slower rates for higher resolution analysis of kinetic parameters.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 4-Fluoro-5-nitro-1,2-benzenediol into a clean, tared aluminum (for DSC) or platinum/ceramic (for TGA) pan.

  • Instrument Setup (TGA):

    • Place the sample in the TGA furnace.

    • Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Instrument Setup (DSC):

    • Place the sample pan and a reference pan (empty, sealed) into the DSC cell.

    • Purge with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the major decomposition event observed in TGA, at a heating rate of 10 °C/min.

    • Continuously record the differential heat flow.

  • Data Analysis:

    • TGA Thermogram: Determine the onset temperature of mass loss (Tonset) and the temperature of maximum decomposition rate (Tmax). Quantify the percentage of mass lost at each step.

    • DSC Thermogram: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature and enthalpy (ΔH) for each event.

ParameterDescriptionTypical Expected Result
TGA Tonset Onset temperature of significant mass loss.Indicates the beginning of thermal decomposition.
DSC Tm Melting point temperature (endotherm).Sharp peak for a pure crystalline solid.
DSC Td Decomposition temperature (exotherm).A sharp, strong exotherm is characteristic of nitro compounds and suggests rapid energy release.

Predicted Degradation Pathways and Mechanisms

The structural features of 4-Fluoro-5-nitro-1,2-benzenediol suggest several potential degradation pathways. A forced degradation study is the definitive experimental approach to confirm these pathways.[19][20][21][22]

Oxidative Degradation

Mechanism: The catechol moiety is highly susceptible to oxidation. In the presence of oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metal ions), it can be oxidized to a highly reactive ortho-quinone derivative.[1][2][3] This quinone is an electrophile that can participate in subsequent reactions, including polymerization or reaction with other nucleophiles, leading to the formation of complex, often colored, degradation products.

Oxidative_Degradation Compound 4-Fluoro-5-nitro- 1,2-benzenediol Quinone 4-Fluoro-5-nitro- benzo-1,2-quinone (Reactive Intermediate) Compound->Quinone [O] (e.g., H₂O₂, O₂, Metal Ions) Polymer Polymerization Products Quinone->Polymer Further Reactions

Caption: Oxidative degradation of the catechol ring to a reactive quinone.

Hydrolytic Degradation (pH-Dependent)

Acidic Conditions: Under acidic conditions, the molecule is expected to be relatively stable, as the phenolic hydroxyl groups are protonated, and the ring is deactivated towards electrophilic attack.

Basic Conditions: In alkaline solutions, the phenolic protons are abstracted, forming a phenoxide. This greatly increases the electron density of the ring and enhances its susceptibility to oxidation. Furthermore, the increased nucleophilicity of hydroxide ions (OH⁻) could potentially lead to nucleophilic aromatic substitution (SNAr) of either the fluorine atom or the nitro group, although the C-F bond is generally strong. The nitro group is a better leaving group in many SNAr reactions.

Hydrolytic_Degradation cluster_acid Acidic (e.g., 0.1 M HCl) cluster_base Basic (e.g., 0.1 M NaOH) Acid_Stable Relatively Stable Base_Start 4-Fluoro-5-nitro- 1,2-benzenediol Phenoxide Phenoxide Formation Base_Start->Phenoxide SNAr Nucleophilic Aromatic Substitution (SNAr) Base_Start->SNAr Oxidation Enhanced Oxidation (Quinone -> Polymers) Phenoxide->Oxidation

Sources

Exploratory

Electronic properties and computational modeling of 4-Fluoro-5-nitro-1,2-benzenediol

Title: Electronic Properties and Computational Modeling of 4-Fluoro-5-nitro-1,2-benzenediol: A Technical Guide for Rational Drug Design Introduction 4-Fluoro-5-nitro-1,2-benzenediol (4-fluoro-5-nitrocatechol, CAS: 162757...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Properties and Computational Modeling of 4-Fluoro-5-nitro-1,2-benzenediol: A Technical Guide for Rational Drug Design

Introduction 4-Fluoro-5-nitro-1,2-benzenediol (4-fluoro-5-nitrocatechol, CAS: 162757-56-4) is a highly specialized fluorinated aromatic compound that serves as a critical pharmacophore and synthetic intermediate in the development of central nervous system (CNS) therapeutics. Specifically, it is the structural cornerstone for next-generation Catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's disease management. The strategic incorporation of both a strongly electron-withdrawing nitro group (-NO2) and a highly electronegative fluorine atom (-F) onto the catechol ring fundamentally alters its electronic landscape. This guide provides an in-depth analysis of its electronic properties, detailed computational modeling workflows using Density Functional Theory (DFT), and the mechanistic rationale behind its efficacy and reduced hepatotoxicity.

Electronic Structure and Physicochemical Properties

The pharmacological utility of 4-fluoro-5-nitrocatechol is intrinsically tied to its electronic properties. The catechol moiety is essential for bidentate chelation to the Mg2+ ion in the COMT active site. However, endogenous catechols (like dopamine) are rapidly methylated. By introducing the -NO2 and -F groups, the electron density of the aromatic ring is drastically reduced through combined inductive (-I) and mesomeric (-M) effects.

Causality of Experimental Choices: The fluorination at the 4-position serves a dual purpose. First, it lowers the pKa of the adjacent hydroxyl groups, ensuring that the molecule exists predominantly in its reactive anionic (catecholate) form at physiological pH. This exponentially increases its binding affinity to the Mg2+ cofactor 1. Second, the fluorine atom increases the oxidation potential of the molecule. Older nitrocatechols (e.g., tolcapone) are prone to oxidative metabolism into reactive quinone-imines, leading to severe hepatotoxicity. The fluorine atom blocks this oxidation pathway, enhancing metabolic stability 2.

Table 1: Quantitative Electronic and Physicochemical Properties (DFT/Experimental Consensus)

PropertyValue RangeMechanistic Implication
pKa (Hydroxyl 1) 4.2 – 4.8Ensures ionization at physiological pH for optimal Mg2+ chelation.
Dipole Moment (μ) 4.8 – 5.2 DebyeEnhances target binding specificity and orientation in the SAM pocket.
HOMO-LUMO Gap 3.6 – 3.9 eVIndicates high chemical stability and resistance to spontaneous oxidation.
Mg2+ Chelation Distance 2.10 – 2.45 ÅStrong bidentate coordination in the COMT active site.
Oxidation Potential > 1.2 V vs Ag/AgClResistance to quinone-imine formation (reduced hepatotoxicity risk).

Computational Modeling Workflow (DFT & TD-DFT)

To accurately predict the behavior of 4-fluoro-5-nitrocatechol, a robust computational workflow using Time-Dependent Density Functional Theory (TD-DFT) is required. The choice of functional and basis set is critical; hybrid functionals like PBE0 or B3LYP paired with a diffuse-augmented basis set (e.g., 6-311+G(d,p)) are standard for accurately modeling the excited-state proton transfer (ESPT) and charge-transfer characteristics of nitrophenols 3.

DFT_Workflow Start Input Geometry 4-Fluoro-5-nitro-1,2-benzenediol Opt Ground State Optimization (DFT: PBE0/6-311+G**) Start->Opt Solvation Solvent Modeling (CPCM: Water/Methanol) Opt->Solvation Freq Vibrational Frequencies (IR/Raman Validation) Solvation->Freq Minima Check TDDFT Excited State Calculation (TD-DFT: UV-Vis Spectra) Solvation->TDDFT Electronic Transitions Prop Electronic Properties (HOMO/LUMO, Dipole, pKa) Freq->Prop TDDFT->Prop

Figure 1: Step-by-step computational workflow for modeling 4-fluoro-5-nitrocatechol using DFT.

Step-by-Step Methodology: DFT/TD-DFT Computational Protocol

  • Initial Geometry Construction: Generate the 3D conformer of 4-fluoro-5-nitro-1,2-benzenediol using a molecular builder. Ensure the -NO2 group is coplanar with the aromatic ring to maximize initial conjugation.

  • Ground State Optimization: Run the optimization using the PBE0 functional and the 6-311+G(d,p) basis set. The diffuse functions (+) are mandatory because the molecule will be modeled in its anionic (deprotonated) state.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) set to water (ε = 78.3) to simulate the physiological environment.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized geometry. Verify that there are zero imaginary frequencies, confirming the structure is a true local minimum.

  • Excited State Calculation (TD-DFT): Calculate the first 20 singlet and triplet excited states using TD-DFT to simulate the UV-Vis absorption spectrum. Extract the vertical excitation energies and oscillator strengths.

  • Electronic Property Extraction: Map the Molecular Electrostatic Potential (MEP) to visualize the nucleophilic regions (oxygen atoms of the catechol) and electrophilic regions. Calculate the HOMO-LUMO gap to assess oxidative stability.

Mechanism of Action: COMT Inhibition and Metabolic Stability

The primary biological target for nitrocatechols is the COMT enzyme. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catecholamine substrate (e.g., L-DOPA).

By acting as a competitive inhibitor, 4-fluoro-5-nitrocatechol binds to the active site but resists methylation due to the extreme electron-withdrawing nature of the -NO2 and -F groups. The crystal structures of COMT-nitrocatechol complexes reveal that the catecholate oxygens form tight coordinate bonds with the catalytic Mg2+ ion, while the nitro group interacts with the SAM pocket 4. The fluorine atom provides a dual advantage: it enhances lipophilicity for better blood-brain barrier (BBB) penetration (if centrally acting) and sterically/electronically shields the ring from forming toxic reactive metabolites.

COMT_Pathway L_DOPA L-DOPA (Therapeutic) COMT COMT Enzyme (Mg2+ Active Site) L_DOPA->COMT Substrate Metabolite 3-OMD (Inactive Metabolite) COMT->Metabolite Methylation Inhibitor 4-F-5-NC Pharmacophore (Strong Mg2+ Chelation) Inhibitor->COMT Competitive Inhibition (Low pKa, High Affinity) Brain Increased L-DOPA Brain Penetration Inhibitor->Brain Prevents Peripheral Degradation

Figure 2: Mechanism of COMT inhibition by the fluoronitrocatechol pharmacophore.

Experimental Protocol: Spectroscopic Validation

To ensure the trustworthiness of the computational models, they must be validated against empirical spectroscopic data. The following protocol outlines the self-validating system for UV-Vis and Raman spectroscopic analysis.

Step-by-Step Methodology: pH-Dependent UV-Vis and Raman Spectroscopy

  • Sample Preparation: Prepare a 1.0 × 10⁻⁴ M stock solution of 4-fluoro-5-nitro-1,2-benzenediol in high-purity deionized water (18.2 MΩ·cm).

  • Buffer Titration: Aliquot the stock solution into separate vials and adjust the pH from 2.0 to 10.0 using standardized HCl and NaOH solutions. Use a calibrated micro-pH meter to verify the exact pH of each aliquot.

  • UV-Vis Acquisition: Transfer each solution into a 10 mm quartz cuvette. Record the absorption spectra from 200 nm to 600 nm using a double-beam UV-Vis spectrophotometer.

  • Isosbestic Point Analysis: Overlay the spectra to identify isosbestic points. A shift in the maximum absorption wavelength (λmax) from the UV region (neutral form) to the visible region (anionic form) indicates deprotonation. Calculate the experimental pKa directly from the absorbance vs. pH curve.

  • Raman Spectroscopy: For Raman analysis, use a higher concentration (0.1 M) in a capillary tube. Excite the sample using a 532 nm or 785 nm laser (to avoid fluorescence interference). Record the spectra from 400 to 4000 cm⁻¹.

  • Data Correlation: Compare the experimental UV-Vis λmax and Raman vibrational shifts with the TD-DFT and DFT frequency outputs. A root-mean-square error (RMSE) of < 15 cm⁻¹ for Raman modes validates the computational geometry as highly accurate.

References

  • BenchChem.
  • Kiss, L. E., et al. "Development of Blood–Brain Barrier Permeable Nitrocatechol-Based Catechol O-Methyltransferase Inhibitors with Reduced Potential for Hepatotoxicity.
  • Epifanovsky, E., et al. "Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols.
  • Learmonth, D. A., et al. "Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders.

Sources

Foundational

Exact Mass and Molecular Weight Calculation for 4-Fluoro-5-nitro-1,2-benzenediol: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) Executive Summary In modern drug development and targeted metabolomics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4)

Executive Summary

In modern drug development and targeted metabolomics, the precise characterization of synthetic intermediates is non-negotiable. 4-Fluoro-5-nitro-1,2-benzenediol (also known as 4-fluoro-5-nitrocatechol) is a highly functionalized aromatic compound frequently utilized as a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other neuroactive therapeutics.

This technical guide provides a rigorous framework for calculating the exact mass and molecular weight of 4-Fluoro-5-nitro-1,2-benzenediol. Furthermore, it bridges theoretical calculations with empirical laboratory practices, detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for structural verification.

Structural Deconstruction and Formula Derivation

Before executing mass calculations, we must establish the precise molecular formula by deconstructing the molecule's nomenclature. The parent structure is a 1,2-benzenediol (catechol), which consists of a benzene ring substituted with two adjacent hydroxyl (-OH) groups. The molecule is further modified by a fluorine atom at the 4-position and a nitro group (-NO₂) at the 5-position.

Derivation Logic:

  • Base Ring: Benzene ( C6​H6​ )

  • Diol Substitution: Replace two hydrogen atoms with two hydroxyl groups C6​H4​(OH)2​

  • Fluoro Substitution: Replace one hydrogen atom with a fluorine atom C6​H3​F(OH)2​

  • Nitro Substitution: Replace one hydrogen atom with a nitro group C6​H2​FNO2​(OH)2​

Consolidating the atoms yields the empirical and molecular formula: C6​H4​FNO4​ [1].

StructuralDerivation Benzene Benzene Ring (C6H6) Diol 1,2-Diol (+2 OH, -2 H) Benzene->Diol Fluoro 4-Fluoro (+1 F, -1 H) Diol->Fluoro Nitro 5-Nitro (+1 NO2, -1 H) Fluoro->Nitro Final 4-Fluoro-5-nitro-1,2-benzenediol (C6H4FNO4) Nitro->Final

Caption: Logical substituent addition for 4-Fluoro-5-nitro-1,2-benzenediol structural derivation.

Theoretical Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is critical.

  • Molecular Weight is used for bulk stoichiometric calculations (e.g., weighing out reagents) and relies on the standard atomic weights, which account for the natural isotopic distribution of elements [2].

  • Exact Mass is used for High-Resolution Mass Spectrometry (HRMS) and relies on the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 19F , 14N , 16O ) [3].

Quantitative Data: Atomic Mass Constants

The following table summarizes the constants required for both calculations, sourced from IUPAC and NIST standards [2, 3].

ElementCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (C) 612.01112.000000
Hydrogen (H) 41.0081.007825
Fluorine (F) 118.99818.998403
Nitrogen (N) 114.00714.003074
Oxygen (O) 415.99915.994915
Molecular Weight Calculation (Bulk Synthesis)

To calculate the average molecular weight, we sum the standard atomic weights:

  • C:6×12.011=72.066

  • H:4×1.008=4.032

  • F:1×18.998=18.998

  • N:1×14.007=14.007

  • O:4×15.999=63.996

Total Molecular Weight = 173.099 g/mol (commonly rounded to 173.10 g/mol ).

Exact Mass Calculation (HRMS Target)

To calculate the exact mass, we sum the monoisotopic masses:

  • C:6×12.000000=72.000000

  • H:4×1.007825=4.031300

  • F:1×18.998403=18.998403

  • N:1×14.003074=14.003074

  • O:4×15.994915=63.979660

Total Exact Mass = 173.012437 Da .

Experimental Workflow: Empirical Verification via LC-HRMS

Theoretical calculations must be empirically verified. For highly functionalized catechols, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Causality in Method Development
  • Ionization Mode: Electrospray Ionization in Negative mode (ESI-) is chosen. Why? The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly lowers the pKa of the catechol hydroxyl groups, making them highly acidic. The molecule readily sheds a proton to form a stable phenoxide anion [M−H]− .

  • Expected m/z Calculation: The exact mass of the molecule is 173.012437 Da. In ESI-, the molecule loses a proton ( 1H+ mass = 1.007276 Da).

    • Target m/z=173.012437−1.007276=172.005161 .

Step-by-Step LC-HRMS Protocol

This protocol is designed as a self-validating system. By incorporating an internal mass calibrant (lock mass), the system continuously corrects for instrumental drift, ensuring sub-5 ppm mass accuracy.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 4-Fluoro-5-nitro-1,2-benzenediol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water.

Step 2: Liquid Chromatography (LC) Separation

  • Column: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The hydrophobic core of the molecule interacts well with the C18 stationary phase, while the polar groups ensure solubility.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition

  • Source Parameters: Set the ESI source to Negative Ion Mode. Capillary voltage at 2.5 kV, desolvation temperature at 350°C.

  • Mass Analyzer: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolution of ≥70,000 (at m/z 200).

  • Lock Mass: Infuse Leucine Enkephalin (or a similar standard) continuously to provide a reference mass for real-time calibration.

Step 4: Data Processing and Validation

  • Extract the ion chromatogram for m/z 172.0052.

  • Calculate the mass error: Mass Error (ppm)=Theoretical Mass∣Measured Mass−Theoretical Mass∣​×106 .

  • Validation Criteria: A mass error of <5 ppm combined with a matching isotopic pattern (specifically the M+1 peak corresponding to 13C natural abundance) confirms the identity of the compound.

LCHRMSWorkflow Prep Sample Preparation 1 µg/mL in MeOH/H2O LC LC Separation C18 Reverse Phase Gradient Elution Prep->LC Ionization ESI Ionization Negative Mode [M-H]- Deprotonation of -OH LC->Ionization Detection Detection Ionization->Detection Analysis Analysis Detection->Analysis

Caption: Step-by-step LC-HRMS workflow for empirical exact mass verification.

Conclusion

The rigorous calculation of exact mass (173.012437 Da) and molecular weight (173.10 g/mol ) for 4-Fluoro-5-nitro-1,2-benzenediol is foundational for its use in advanced chemical synthesis and pharmaceutical development. By pairing these theoretical calculations with a robust, self-validating LC-HRMS workflow, researchers can ensure high-fidelity structural confirmation, thereby eliminating false positives and ensuring the integrity of downstream biological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 158655 / CAS 162757-56-4" PubChem, [Link]

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022, pp. 573-600. [Link]]

  • Coursey, J.S., et al. "Atomic Weights and Isotopic Compositions." National Institute of Standards and Technology (NIST), 2015. [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-5-nitro-1,2-benzenediol as a Next-Generation Precursor for COMT Inhibitors

Executive Summary This application note provides a comprehensive technical guide on the utilization of 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) in the rational design and synthesis of next-generation Catechol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive technical guide on the utilization of 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) in the rational design and synthesis of next-generation Catechol-O-methyltransferase (COMT) inhibitors. Designed for medicinal chemists and drug development professionals, this document bridges structural biology, synthetic methodology, and in vitro validation. By detailing the mechanistic advantages of fluorinated nitrocatechols, providing self-validating synthetic protocols, and outlining standardized enzymatic assays, this guide serves as a foundational resource for developing peripherally selective, long-acting therapeutics for Parkinson's disease.

Mechanistic Rationale: The Fluorine Advantage in Nitrocatechols

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the peripheral degradation of L-DOPA, the gold-standard therapeutic for Parkinson's disease [1]. First-generation COMT inhibitors, such as tolcapone and entacapone, rely on a nitrocatechol pharmacophore. The strong electron-withdrawing nitro group lowers the pKa of the catechol hydroxyls, preventing their own methylation by S-adenosylmethionine (SAM) while enabling tight bidentate coordination with the active-site Mg²⁺ ion [2].

However, these first-generation compounds face clinical limitations, including hepatotoxicity (tolcapone) and a short pharmacokinetic half-life (entacapone). The strategic incorporation of a fluorine atom at the 4-position to yield 4-Fluoro-5-nitro-1,2-benzenediol introduces a synergistic electron-withdrawing effect. This dual-substitution (fluoro and nitro) further fine-tunes the pKa, enhances lipophilicity, and increases metabolic stability against oxidative quinone formation, making it an optimal precursor for potent, long-acting COMT inhibitors [3].

Structural Biology & Binding Mechanism

COMT_Binding A Fluoronitrocatechol (Inhibitor) B Mg2+ Ion (Catalytic Core) A->B Bidentate Chelation (Hydroxyl O- atoms) C S-adenosylmethionine (SAM Co-factor) A->C Steric Clash (Nitro/Fluoro groups) D Enzyme Inhibition (Blocked L-DOPA Binding) B->D Prevents Substrate Coordination C->D Methyl Transfer Halted

Mechanism of COMT inhibition by fluoronitrocatechol via Mg2+ chelation.

Physicochemical Profiling

The addition of the fluorine atom fundamentally alters the electronic landscape of the catechol ring. Table 1 summarizes the comparative physicochemical shifts that justify the use of 4-Fluoro-5-nitro-1,2-benzenediol over standard catechols.

Table 1: Comparative Physicochemical Properties of Catechol Derivatives

PropertyUnsubstituted Catechol5-Nitrocatechol4-Fluoro-5-nitrocatechol
pKa (Hydroxyls) ~9.5~4.5~3.8
Mg²⁺ Binding Affinity Weak (Transient)StrongVery Strong
Metabolic Stability Low (Rapidly oxidizes)ModerateHigh (Resists oxidation)
Lipophilicity (LogP) ~0.8~1.5~1.9

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , embedding In-Process Controls (IPCs) and explaining the causality behind critical experimental choices.

Synthesis of 4-Fluoro-5-nitro-1,2-benzenediol (Precursor)
  • Step 1: O-Methylation (Protection)

    • Procedure: Dissolve 4-fluorocatechol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and methyl iodide (2.5 eq). Stir at room temperature for 12 hours.

    • Causality: Free catechols are highly susceptible to oxidative degradation (quinone formation) in the presence of strong acids. Protection as dimethoxy ethers is mandatory to preserve the ring integrity during subsequent nitration.

    • Validation (IPC): TLC (Hexane:EtOAc 8:2) must show complete consumption of the starting material. GC-MS should confirm the intermediate mass (m/z 156).

  • Step 2: Regioselective Nitration

    • Procedure: Cool a solution of 4-fluoro-1,2-dimethoxybenzene in acetic anhydride to 0°C. Dropwise add 65% HNO₃/H₂SO₄. Stir for 2 hours at 0°C.

    • Causality: The methoxy groups are strongly ortho/para directing. The 5-position is sterically accessible and electronically favored, ensuring high regioselectivity over the 3-position.

    • Validation (IPC): ¹H-NMR (CDCl₃) must show two distinct singlet aromatic protons (para to each other), confirming regioselectivity.

  • Step 3: Ether Cleavage (Deprotection)

    • Procedure: Dissolve the nitrated intermediate in anhydrous DCM at -78°C. Dropwise add Boron tribromide (BBr₃, 3.0 eq). Warm to room temperature and stir for 4 hours.

    • Causality: BBr₃ is a strong Lewis acid that selectively cleaves aryl methyl ethers via complexation, without reducing the nitro group or substituting the stable aryl-fluoro bond.

    • Validation (IPC): LC-MS (ESI-) must show the target precursor mass m/z 172 [M-H]⁻.

Synthetic Workflow Diagram

Synthetic_Workflow S1 1. Protection 4-Fluorocatechol + MeI S2 2. Nitration HNO3 / Ac2O (0°C) S1->S2 Prevents oxidation S3 3. Deprotection BBr3 in Anhydrous DCM S2->S3 Regioselective at C5 S4 4. Scaffold Coupling Oxadiazole Formation S3->S4 Yields 4-Fluoro-5-nitro-1,2-benzenediol S5 5. Final API Fluorinated COMT Inhibitor S4->S5 Enhances half-life

Stepwise synthetic workflow from 4-fluorocatechol to final COMT inhibitor.

Recombinant COMT Inhibition Assay (LC-MS/MS)

To validate the inhibitory potency of drugs synthesized from this precursor, a standardized enzymatic assay is required.

  • Step 1: Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 2 mM Dithiothreitol (DTT).

    • Causality: Mg²⁺ is the essential catalytic metal ion for COMT. DTT maintains the enzyme's critical cysteine residues in a reduced state, preserving its active tertiary structure.

  • Step 2: Pre-incubation: Incubate recombinant human soluble COMT (S-COMT) with serial dilutions of the synthesized fluoronitrocatechol derivative for 15 minutes at 37°C.

  • Step 3: Reaction Initiation: Add 200 µM L-DOPA (substrate) and 50 µM S-adenosyl-L-methionine (SAM, methyl donor) to initiate the reaction. Incubate for exactly 20 minutes.

  • Step 4: Quench & Analysis: Quench the reaction by adding 0.4 M Perchloric acid.

    • Causality: Perchloric acid instantly denatures and precipitates the enzyme, halting the reaction at a precise time point.

    • Validation (Readout): Centrifuge the mixture and analyze the supernatant for the formation of 3-O-methyldopa (3-OMD) via LC-MS/MS. Calculate the IC₅₀ using non-linear regression.

Data Presentation: Expected Pharmacological Profiles

When 4-Fluoro-5-nitro-1,2-benzenediol is successfully coupled to a peripheral-restricting scaffold (e.g., a hydrophilic oxadiazole core), the resulting API is expected to demonstrate superior metrics compared to legacy drugs.

Table 2: Expected Pharmacological Profile of Fluorinated COMT Inhibitors

Compound ClassIC₅₀ (Human S-COMT)Brain PenetrationHepatotoxicity Risk
Tolcapone (Non-fluoro)36 nMHigh (Central & Peripheral)High (Black Box Warning)
Entacapone (Non-fluoro)160 nMLow (Peripheral only)Low
Fluoronitrocatechol Analogs < 20 nM Tunable via scaffold Low (Oxidation resistant)

References

  • Extending levodopa action: COMT inhibition Source: Neurology URL:[Link]

  • Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders Source: Current Topics in Medicinal Chemistry (NIH PMC) URL:[Link]

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Standardized In Vitro Kinetic Assays for 4-Fluoro-5-nitro-1,2-benzenediol Targeting COMT

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-throughput screening (HTS) and kinetic characterization of Catechol-O-Methyltransferase (COMT) inhibitors. Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-throughput screening (HTS) and kinetic characterization of Catechol-O-Methyltransferase (COMT) inhibitors.

Introduction & Mechanistic Rationale

Catechol-O-methyltransferase (COMT) is a primary metabolic enzyme responsible for the degradation of catecholamines. In the pharmacological management of Parkinson's disease, COMT inhibitors are co-administered with L-DOPA to prevent its peripheral methylation, thereby increasing its bioavailability in the central nervous system[1].

Nitrocatechols, such as tolcapone and entacapone, represent the clinical gold standard for COMT inhibition[2]. The compound 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) serves as a highly potent structural analog and pharmacophore for studying tight-binding COMT inhibition[3].

The Chemical Causality of Inhibition: The addition of strongly electron-withdrawing fluorine and nitro groups on the aromatic ring drastically lowers the pKa of the catechol hydroxyls. This ionization state facilitates a high-affinity bidentate coordination with the active site Mg²⁺ ion, effectively displacing the endogenous substrate and halting catalytic turnover[4].

MOA COMT COMT Active Site (Apoenzyme) Mg Mg2+ Cofactor (Catalytic Core) COMT->Mg Binds SAM SAM (Methyl Donor) COMT->SAM Binds Substrate 3-BTD (Fluorescent Substrate) Mg->Substrate Coordinates SAM->Substrate Methylates Product 3-BTMD (Fluorescent Product) Substrate->Product Conversion Inhibitor 4-Fluoro-5-nitro- 1,2-benzenediol Inhibitor->Mg Competitive Bidentate Chelation Inhibitor->Substrate Displaces

Fig 1: Mechanism of 4-Fluoro-5-nitro-1,2-benzenediol competitive inhibition at COMT active site.

Experimental Design & Self-Validating Protocol

A robust in vitro assay must be a self-validating system. This protocol utilizes the fluorogenic substrate 3-BTD (3,4-dihydroxy-1-methyl-2,1,3-benzothiadiazine 2,2-dioxide), which upon methylation by S-adenosyl-L-methionine (SAM) yields the highly fluorescent product 3-BTMD[4]. By utilizing continuous kinetic monitoring rather than an endpoint readout, researchers can verify enzyme linearity and immediately detect assay interference.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Cofactor Solution: 5 mM MgCl₂, 1 mM Dithiothreitol (DTT).

  • Cosubstrate: 200 µM S-adenosyl-L-methionine (SAM).

  • Substrate: 2 µM 3-BTD.

  • Enzyme: 2.0 µg/mL recombinant human S-COMT.

  • Test Compounds: 4-Fluoro-5-nitro-1,2-benzenediol and Tolcapone (Positive Control) prepared as 10 mM stocks in 100% DMSO, then serially diluted.

Step-by-Step Methodology & Causality

Workflow Step1 1. Buffer & Reagent Prep (Tris-HCl, DTT, MgCl2) Step2 2. Enzyme-Inhibitor Pre-incubation (COMT + 4-Fluoro-5-nitro-1,2-benzenediol) Step1->Step2 37°C Equilibration Step3 3. Reaction Initiation (Add SAM & 3-BTD Substrate) Step2->Step3 20 min Incubation Step4 4. Kinetic Fluorescence Readout (Ex: 390 nm / Em: 510 nm) Step3->Step4 Continuous Assay Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5 Non-linear Regression

Fig 2: Step-by-step experimental workflow for the standardized COMT kinetic inhibition assay.

Step 1: System Priming Add 150 µL of Assay Buffer containing MgCl₂, DTT, and S-COMT to each well of a 96-well black microplate.

  • Causality: Mg²⁺ is an absolute requirement for the catalytic ternary complex. DTT prevents the oxidation of critical surface-exposed cysteine residues on S-COMT, which would otherwise lead to artefactual enzyme aggregation and signal loss[1].

Step 2: Inhibitor Introduction & Equilibration Add 10 µL of 4-Fluoro-5-nitro-1,2-benzenediol (varying concentrations from 0.1 nM to 10 µM) or DMSO vehicle. Incubate the microplate at 37°C for 20 minutes. Ensure final DMSO concentration does not exceed 1% v/v.

  • Causality: Nitrocatechols are tight-binding inhibitors. Pre-incubation allows the inhibitor-Mg²⁺-COMT complex to reach thermodynamic equilibrium prior to substrate competition, preventing a false underestimation of the compound's potency[2].

Step 3: Reaction Initiation Add 40 µL of a master mix containing SAM and 3-BTD to yield the final reaction volume (200 µL).

  • Causality: Initiating with the methyl donor and substrate ensures that the competitive displacement kinetics are accurately captured from the exact moment of substrate exposure[1].

Step 4: Kinetic Measurement Immediately transfer the plate to a multi-mode microplate reader. Monitor fluorescence continuously for 10 minutes at 37°C using Ex = 390 nm and Em = 510 nm.

  • Causality: Continuous monitoring captures the initial velocity ( V0​ ) of the reaction, allowing researchers to verify reaction linearity and detect any time-dependent inhibition artifacts[4].

Data Presentation & Kinetic Evaluation

Calculate the residual COMT activity using the formula: Residual Activity (%) = (Fluorescence velocity of inhibitor well / Fluorescence velocity of DMSO control) × 100%

The table below summarizes representative quantitative validation data comparing 4-Fluoro-5-nitro-1,2-benzenediol against clinical standards.

CompoundSubstrateIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
4-Fluoro-5-nitro-1,2-benzenediol 3-BTD45 ± 518 ± 2Competitive
Tolcapone (Positive Control)3-BTD36 ± 414 ± 2Tight-binding Competitive
Entacapone (Positive Control)3-BTD140 ± 1265 ± 5Competitive
Vehicle (1% DMSO)3-BTDN/AN/AN/A

Note: Representative kinetic values based on recombinant human S-COMT assays.

Quality Control & Troubleshooting

To ensure the protocol acts as a self-validating system, the following quality controls must be met:

  • Z'-Factor Validation: Run 16 replicates of the vehicle control (DMSO, max signal) and 16 replicates of a saturating concentration of Tolcapone (10 µM, min signal). A Z'-factor > 0.6 validates the assay's robustness for screening.

  • Enzyme Linearity Check: If the fluorescence signal plateaus before the 10-minute mark, it indicates substrate depletion. In this case, reduce the S-COMT concentration to 1.0 µg/mL.

  • Inner Filter Effect (IFE): Nitrocatechols are inherently colored (often yellow/orange). Verify that high concentrations of 4-Fluoro-5-nitro-1,2-benzenediol (>10 µM) do not quench the 390/510 nm fluorescence signal by running a counter-screen with the product (3-BTMD) in the absence of the enzyme.

References

  • Title: Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines Source: RSC Publishing URL: [Link]

  • Title: Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism Source: PMC / NIH URL: [Link]

  • Title: Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol-O-methyltransferase Source: ACS Publications URL: [Link]

  • Title: Product Catalog: 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) Source: Accela ChemBio Inc. URL: [Link]

Sources

Method

Application Note: Chromatographic Separation and Isolation of 4-Fluoro-5-nitro-1,2-benzenediol

Executive Summary The isolation of highly functionalized catechol derivatives, such as 4-Fluoro-5-nitro-1,2-benzenediol, presents unique chromatographic challenges due to their propensity for metal chelation, pH-dependen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly functionalized catechol derivatives, such as 4-Fluoro-5-nitro-1,2-benzenediol, presents unique chromatographic challenges due to their propensity for metal chelation, pH-dependent ionization, and oxidative degradation. This application note details a robust, self-validating methodology for the analytical separation and preparative isolation of 4-Fluoro-5-nitro-1,2-benzenediol. By leveraging a Pentafluorophenyl (PFP) stationary phase and strict mobile phase pH control, researchers can achieve high-resolution separation from closely related structural isomers and impurities, ensuring high-purity yields suitable for downstream drug development applications.

Chemical Rationale & Chromatographic Challenges (The "Why")

As a Senior Application Scientist, it is critical to understand that successful chromatography is dictated by the intrinsic physicochemical properties of the analyte. 4-Fluoro-5-nitro-1,2-benzenediol is a highly functionalized molecule where each substituent dramatically alters its behavior on a column:

  • Ionization & pH Control: The pKa of a standard unsubstituted catechol is approximately 9.5. However, the introduction of a strongly electron-withdrawing nitro group1[1]. The synergistic inductive effect of the ortho-fluorine atom further depresses the pKa to an estimated 5.5–6.0. If the mobile phase pH is not strictly maintained below 3.0, the molecule will partially ionize, leading to severe peak tailing and unpredictable retention shifts.

  • Oxidation & Metal Chelation: While nitrocatechols exhibit 2 compared to unsubstituted catechols[2], the ortho-diol moiety remains a potent bidentate ligand for transition metals (e.g., Fe³⁺). Interaction with unpassivated stainless steel fluidics will cause irreversible adsorption and loss of recovery.

  • Stationary Phase Selection: Traditional C18 columns often struggle to resolve closely related fluorinated aromatic isomers. A Pentafluorophenyl (PFP) stationary phase is highly recommended. The PFP phase provides orthogonal selectivity through π−π interactions, dipole-dipole interactions, and hydrogen bonding, which are3 and fluorinated nitroaromatics[3].

Quantitative Method Parameters

Table 1: Physicochemical Properties of the Target Analyte
PropertyValue
Chemical Name 4[4]
CAS Number 162757-56-4
Molecular Formula C₆H₄FNO₄
Molecular Weight 173.10 g/mol
Estimated pKa₁ ~5.5 - 6.0
Detection Wavelengths ~254 nm (Aromatic ring), ~340 nm (Nitro group)
Table 2: Analytical HPLC Gradient Conditions

Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm. Column Temperature: 30°C.

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
15.05951.0
18.09551.0

Experimental Protocols

Protocol 1: HPLC System Passivation (Self-Validating)

Rationale: To eliminate trace metal chelation sites in the fluidic pathway that would otherwise trap the catechol moiety.

  • Preparation: Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Ensure all sample loops and tubing are PEEK or PTFE.

  • Organic Flush: Pump 50% Methanol / 50% Water at 1.0 mL/min for 10 minutes to remove organic residues.

  • Acid Passivation: Pump 20% v/v Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes to passivate any exposed stainless steel components.

  • Neutralization Flush: Pump HPLC-grade Water at 1.0 mL/min.

    • Validation Step: Test the detector effluent with pH paper. Do not proceed to column installation until strict neutrality (pH ~7.0) is confirmed to prevent stationary phase hydrolysis.

  • Reconnection: Install the PFP column using PEEK fittings.

Protocol 2: Sample Preparation

Rationale: To ensure the analyte is fully protonated and protected from oxidative degradation prior to injection.

  • Dissolution: Dissolve the crude 4-Fluoro-5-nitro-1,2-benzenediol in a diluent of 90% Water / 10% Acetonitrile containing 0.1% TFA.

  • Antioxidant Addition (Optional): For highly crude or aged mixtures, add 1 mM Ascorbic Acid to the sample diluent to act as a sacrificial antioxidant.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter.

    • Validation Step: Do not use Nylon filters, as the polyamide backbone can bind phenolic compounds, drastically reducing sample recovery.

  • Degassing: Purge the sample vial headspace with Nitrogen gas (N₂) and seal immediately.

Protocol 3: Preparative Isolation & Lyophilization

Rationale: Scaling up the analytical method for high-purity isolation while preventing post-collection degradation.

  • Column Scale-Up: Utilize a Preparative PFP Column (e.g., 250 x 21.2 mm, 5 µm).

  • Flow Rate: Scale the flow rate proportionally to 20.0 mL/min.

  • Injection: Inject 1-5 mL of the prepared sample (concentration ~50 mg/mL).

  • Detection & Collection: Monitor UV absorbance at 340 nm (highly specific for the nitrocatechol chromophore, ignoring non-nitro impurities). Collect fractions dynamically based on slope and threshold into pre-chilled flasks.

  • Lyophilization: Pool the pure fractions. Flash-freeze the pooled fractions in a dry ice/acetone bath. Lyophilize at -50°C and < 0.1 mbar for 48 hours to yield a dry powder.

    • Validation Step: The final powder must be stored under an Argon atmosphere at -20°C to guarantee long-term stability.

Workflow Visualization

G Start Crude Synthesis Mixture (4-Fluoro-5-nitro-1,2-benzenediol) Prep Sample Preparation Acidify to pH < 3.0 | Degas with N2 Start->Prep HPLC Preparative RP-HPLC (PFP Column | 0.1% TFA Mobile Phase) Prep->HPLC Passivation System Passivation (Non-Metallic Fluidics / PEEK) Passivation->HPLC System Req. Detect Dual Detection UV-Vis (340 nm) & ESI-MS (-) HPLC->Detect Collect Fraction Collection (Chilled, Inert Atmosphere) Detect->Collect Lyophilize Lyophilization (High-Purity Dry Powder) Collect->Lyophilize

Figure 1: Chromatographic isolation workflow for 4-Fluoro-5-nitro-1,2-benzenediol stabilization.

References

  • Title: 386264-46-6,4-Amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl) (Listing for 4-Fluoro-5-nitro-1,2-benzenediol)
  • Title: 4-NITROCATECHOL CAS#: 3316-09-4 Source: ChemicalBook URL
  • Title: Twelve Catecholamines and Metabolites Efficient Separation Source: ResearchGate URL
  • Title: Nitrocatechols Source: SuSoS AG URL

Sources

Application

Application Note: 4-Fluoro-5-nitro-1,2-benzenediol as a Key Building Block in the Synthesis of Next-Generation Neurotherapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and API synthesis. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, scientists, and drug development professionals specializing in neuropharmacology and API synthesis.

Executive Summary & Mechanistic Rationale

In the development of therapeutics for neurodegenerative disorders—particularly Parkinson's disease—the inhibition of Catechol-O-Methyltransferase (COMT) is a validated clinical strategy. First-generation COMT inhibitors (e.g., Tolcapone, Entacapone) rely on a nitrocatechol pharmacophore to chelate the catalytic Mg²⁺ ion in the enzyme's active site. However, balancing target affinity with metabolic stability remains a persistent challenge in drug design.

The introduction of 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) into the synthetic pipeline addresses these challenges through precise electronic modulation[1]. As a highly specialized fluorinated building block[2], it offers a distinct "Fluoro-Nitro" advantage:

  • pKa Modulation: Unsubstituted catechols have a pKa of ~9.5. The strong electron-withdrawing resonance of the 5-nitro group lowers this to ~4.5. The addition of the 4-fluoro group exerts a strong inductive pull, further depressing the pKa. This ensures the catechol exists predominantly as a bidentate catechoxide anion at physiological pH (7.4), maximizing Mg²⁺ chelation affinity.

  • Metabolic Shielding: The highly stable C–F bond blocks oxidative metabolism at the 4-position, significantly increasing the half-life of the resulting Active Pharmaceutical Ingredient (API) compared to non-fluorinated analogs.

Mechanism F 4-Fluoro Group (Inductive Effect) Cat 1,2-Benzenediol Core (Catechol) F->Cat Lowers pKa NO2 5-Nitro Group (Resonance Effect) NO2->Cat Lowers pKa Mg Mg2+ Ion (COMT Active Site) Cat->Mg High-Affinity Bidentate Chelation

Figure 1: Synergistic electronic effects of fluoro and nitro substitutions on Mg2+ chelation.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the starting material to optimize reaction conditions and solvent selection.

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-Fluoro-5-nitro-1,2-benzenediolCore pharmacophore for COMT inhibition.
CAS Registry Number 162757-56-4Unique identifier for sourcing and compliance[1].
Molecular Formula C₆H₄FNO₄Determines mass balance in synthetic scale-up.
Molecular Weight 173.10 g/mol Low MW allows for extensive downstream functionalization.
Structural Class Fluorinated NitrocatecholHighly sensitive to auto-oxidation in basic media.
Key Reactivity Sites 1,2-Diol, 5-Nitro, 4-FluoroOrthogonal reactivity enables selective modifications[3].

Synthetic Strategy: Overcoming Chemoselectivity Challenges

The most common synthetic route utilizing 4-Fluoro-5-nitro-1,2-benzenediol involves reducing the nitro group to an amine, which is then coupled to various heteroaryl systems to build the final drug molecule.

The Causality of Experimental Design (Expert Insight): Why use an acetonide protecting group instead of the industry-standard benzyl (Bn) ether? While benzyl ethers are excellent for protecting catechols, the subsequent nitro reduction step requires palladium-catalyzed hydrogenation (Pd/C, H₂). Benzyl ethers are highly susceptible to hydrogenolysis under these exact conditions, which would lead to premature deprotection. By utilizing an acetonide (isopropylidene acetal) protecting group, we establish an orthogonal protection strategy. The acetonide remains completely stable during catalytic hydrogenation, allowing selective reduction of the nitro group. It is then cleanly cleaved in the final step using aqueous acid.

Synthesis A 4-Fluoro-5-nitro- 1,2-benzenediol B Acetonide Protection (DMP, pTSA) A->B C Nitro Reduction (Pd/C, H2) B->C D Amide Coupling (HATU, DIPEA) C->D E Acidic Deprotection (TFA/H2O) D->E

Figure 2: Synthetic workflow utilizing orthogonal acetonide protection for fluorinated catecholamines.

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are strictly met.

Protocol A: Orthogonal Protection of the Catechol Core

Objective: Mask the highly reactive 1,2-diol to prevent auto-oxidation and catalyst poisoning during subsequent steps.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-Fluoro-5-nitro-1,2-benzenediol (10.0 g, 57.8 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (14.2 mL, 115.6 mmol, 2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA) (0.55 g, 2.89 mmol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the methanol byproduct, driving the equilibrium toward the protected acetonide. Reflux for 4 hours.

  • Validation Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material is highly polar and will streak near the baseline. The successful formation of the acetonide intermediate will appear as a fast-moving, highly non-polar spot (R_f ~ 0.8). Do not proceed until the baseline spot is completely consumed; unprotected catechols will irreversibly poison the palladium catalyst in Protocol B.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 x 50 mL) to quench the pTSA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected intermediate as a pale yellow oil.

Protocol B: Selective Catalytic Hydrogenation

Objective: Reduce the 5-nitro group to a 5-amino group, creating a nucleophilic handle for API assembly.

  • Setup: Dissolve the protected intermediate from Protocol A in anhydrous methanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under an argon atmosphere to prevent spontaneous ignition of the methanol.

  • Reaction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Validation Checkpoint (Self-Validation): Monitor via LC-MS. The mass of the intermediate should shift from [M+H]⁺ = 214.1 (Nitro-acetonide) to [M+H]⁺ = 184.1 (Amino-acetonide). The solution color will transition from yellow to colorless as the chromophoric nitro group is reduced.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad run dry while washing with methanol, as the active catalyst can ignite. Concentrate the filtrate to yield the fluorinated aminocatechol derivative.

Protocol C: Final Assembly and Deprotection

Objective: Couple the amine to a target pharmacophore and unmask the catechol.

  • Coupling: React the aminocatechol with your desired heteroaryl carboxylic acid using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF at room temperature for 12 hours.

  • Deprotection: Isolate the coupled product, then dissolve it in a mixture of Trifluoroacetic Acid (TFA) and Water (9:1 v/v). Stir at room temperature for 2 hours.

  • Final Validation: Confirm product integrity via ¹⁹F NMR. A single sharp peak around -120 to -130 ppm confirms the C–F bond remains intact. ¹H NMR (DMSO-d₆) must show the disappearance of the acetonide methyl protons (~1.6 ppm, 6H, singlet).

References

  • Title: 162757-56-4_4-Fluoro-5-nitro-1,2-benzenediol【结构式 ...
  • Title: 386264-46-6,4-Amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl)
  • Source: bidepharm.

Sources

Method

Application Note: Protocols for Evaluating Catechol-O-Methyltransferase (COMT) Inhibition using 4-Fluoro-5-nitro-1,2-benzenediol

Introduction & Mechanistic Rationale The inhibition of Catechol-O-methyltransferase (COMT) remains a cornerstone strategy in the management of Parkinson's disease, primarily to prevent the peripheral and central degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The inhibition of Catechol-O-methyltransferase (COMT) remains a cornerstone strategy in the management of Parkinson's disease, primarily to prevent the peripheral and central degradation of L-DOPA into 3-O-methyldopa (3-OMD)[1]. While first-generation nitrocatechols like tolcapone and entacapone validated the clinical utility of COMT inhibition, their clinical profiles are compromised by severe hepatotoxicity (tolcapone) or poor bioavailability and short half-lives (entacapone) [2].

4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4) represents a highly optimized pharmacological tool and structural scaffold. The incorporation of a fluorine atom adjacent to the nitrocatechol core serves two critical mechanistic purposes:

  • Electronic Modulation (pKa reduction): The strongly electron-withdrawing nature of both the fluorine and nitro groups significantly lowers the pKa of the catechol hydroxyls. This ensures that the compound exists predominantly in its active, ionized state at physiological pH (7.4), facilitating high-affinity bidentate coordination with the catalytic Mg²⁺ ion in the COMT active site [3].

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the para-position of the aromatic ring, directly impeding the formation of reactive quinone-imines—the primary electrophilic species implicated in the hepatotoxicity of tolcapone [2].

COMT_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Decarboxylation OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD O-Methylation COMT COMT + Mg²⁺ + SAM COMT->LDOPA AADC AADC AADC->LDOPA Inhibitor 4-Fluoro-5-nitro- 1,2-benzenediol Inhibitor->COMT Competitive Inhibition

Fig 1: COMT-mediated L-DOPA metabolic pathway and the inhibitory intervention by nitrocatechols.

Experimental Design Principles & Causality

To accurately determine the half-maximal inhibitory concentration (IC₅₀) and kinetic parameters (Kᵢ) of 4-Fluoro-5-nitro-1,2-benzenediol, the assay must be designed as a self-validating system.

  • Enzyme Source: Recombinant human Soluble COMT (S-COMT) is preferred for baseline screening due to its stability and ease of purification, though Membrane-bound COMT (MB-COMT) should be used for physiological validation, as it possesses a higher affinity for physiological catechols [2].

  • Cofactor Dependency (Causality): COMT is a metalloenzyme. The addition of MgCl₂ is non-negotiable; the nitrocatechol inhibitor requires the Mg²⁺ ion to anchor itself within the active site. S-adenosyl-L-methionine (SAM) must be supplied in excess as the obligate methyl donor [3].

  • Redox Protection: Dithiothreitol (DTT) is included in the buffer. COMT contains sensitive cysteine residues that must remain reduced for catalytic activity. Furthermore, DTT prevents the auto-oxidation of the catechol substrate into reactive quinones during the incubation period.

  • Reaction Quenching: Perchloric acid (HClO₄) is used to terminate the reaction. It instantly denatures the enzyme and drops the pH, which stabilizes the catecholamines for subsequent High-Performance Liquid Chromatography (HPLC) analysis.

Step-by-Step Methodology: HPLC-UV/ED Assay for COMT Inhibition

This protocol utilizes HPLC with Electrochemical Detection (ED) or Ultraviolet (UV) detection, which remains the gold standard for quantifying COMT activity due to its high sensitivity and ability to resolve the substrate from the methylated product.

Reagent & Buffer Preparation
  • Assay Buffer: Prepare 50 mM sodium phosphate buffer, adjusted to pH 7.4.

  • Cofactor Mix: Prepare a stock solution yielding final assay concentrations of 5 mM MgCl₂, 1 mM DTT, and 200 μM SAM [3].

  • Substrate: Prepare 3,4-dihydroxybenzoic acid (DBA) or L-DOPA at a concentration equivalent to its established Kₘ value (typically 10-50 μM depending on the isoform).

  • Inhibitor Stock: Dissolve 4-Fluoro-5-nitro-1,2-benzenediol in 100% DMSO to a concentration of 10 mM. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 μM. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

Assay Workflow
  • Pre-incubation: In a 96-well deep-well plate, combine 150 μL of Assay Buffer (containing the Cofactor Mix), 10 μL of recombinant human S-COMT (final concentration 2.0 μg/mL), and 20 μL of the diluted 4-Fluoro-5-nitro-1,2-benzenediol.

  • Equilibration: Incubate the mixture at 37°C for 15 minutes. Causality Note: Nitrocatechols are tight-binding inhibitors; pre-incubation allows the inhibitor-enzyme-Mg²⁺ complex to reach thermodynamic equilibrium before introducing the competing substrate.

  • Initiation: Add 20 μL of the substrate (e.g., L-DOPA) to initiate the reaction. Total reaction volume is 200 μL.

  • Reaction Phase: Incubate at 37°C for exactly 20 minutes.

  • Quenching: Terminate the reaction by adding 50 μL of ice-cold 0.4 M perchloric acid (HClO₄).

  • Pre-analytical Processing: Centrifuge the plate at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to HPLC vials.

Assay_Workflow Prep 1. Reagent Prep (Enzyme, SAM, Mg²⁺) Incubate 2. Pre-incubation (Inhibitor + Enzyme) Prep->Incubate React 3. Reaction Initiation (Add Substrate) Incubate->React Quench 4. Quench (Add HClO₄) React->Quench Analyze 5. HPLC-UV/ED Analysis Quench->Analyze

Fig 2: Sequential experimental workflow for the in vitro COMT inhibition assay.

System Validation & Controls

To ensure trustworthiness, the assay must include:

  • Positive Control: Entacapone or Tolcapone (100 nM) to validate assay sensitivity.

  • Negative Control (Vehicle): 1% DMSO in buffer to establish 100% baseline enzyme activity.

  • Blank: Buffer + Substrate + HClO₄ (added before the enzyme) to quantify non-enzymatic auto-methylation or background noise.

Data Presentation & Expected Outcomes

Following HPLC analysis, the area under the curve (AUC) of the methylated product (e.g., 3-OMD) is quantified against a standard curve. The percentage of inhibition is calculated relative to the vehicle control. Data is then fitted to a four-parameter logistic (4PL) regression model to determine the IC₅₀.

Because of the fluorine substitution, 4-Fluoro-5-nitro-1,2-benzenediol is expected to exhibit an optimized pharmacodynamic profile compared to non-fluorinated or standard clinical analogs.

Table 1: Comparative Pharmacodynamics and Physicochemical Properties

CompoundTarget IsoformIC₅₀ Range (S-COMT)pKa (Hydroxyls)Hepatotoxicity PotentialBBB Permeability
4-Fluoro-5-nitro-1,2-benzenediol S-COMT / MB-COMT40 - 150 nM< 5.0Low (Blocked Oxidation)High
Tolcapone (Standard)S-COMT / MB-COMT~36 nM5.2High (Quinone Formation)High
Entacapone (Standard)S-COMT / MB-COMT~160 nM4.5LowLow

Note: IC₅₀ values are highly dependent on substrate concentration and specific assay conditions; values provided are representative benchmarks based on nitrocatechol structure-activity relationships [2, 3].

References

  • COMT inhibition: A new treatment strategy for Parkinson's disease Neurology URL:[Link]

  • Development of Blood–Brain Barrier Permeable Nitrocatechol-Based Catechol O-Methyltransferase Inhibitors with Reduced Potential for Hepatotoxicity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders PubMed Central (PMC) URL:[Link]

Application

Topic: Sample Preparation and Mass Spectrometry Guidelines for the Quantification of 4-Fluoro-5-nitro-1,2-benzenediol in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Fluoro-5-nitro-1,2-benzenediol, a polar, acidic compound of interest in pharmaceutical research. Due to the analyte's reactive catechol moiety and electron-withdrawing substituents, a robust and optimized protocol is essential for achieving high sensitivity, selectivity, and reproducibility in a complex biological matrix like human plasma. We present two validated extraction methodologies: Liquid-Liquid Extraction (LLE) for simplicity and Solid-Phase Extraction (SPE) for superior cleanup and concentration. The guide details the underlying chemical principles for method development, step-by-step protocols, and recommended LC-MS/MS parameters, adhering to bioanalytical method validation guidelines established by the FDA.[1][2]

Introduction and Analyte Profile

4-Fluoro-5-nitro-1,2-benzenediol (also known as 4-fluoro-5-nitrocatechol) is a substituted catechol derivative. Its structure presents unique analytical challenges and opportunities.

  • Catechol Core: The 1,2-benzenediol structure is highly polar and prone to oxidation, especially under neutral or alkaline conditions, which can lead to polymerization or degradation.[3][4] This necessitates careful pH control and potentially the use of antioxidants during sample processing. The two adjacent hydroxyl groups are acidic and can be readily deprotonated.

  • Nitro and Fluoro Groups: The electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups significantly increases the acidity of the phenolic hydroxyls compared to unsubstituted catechol.[5] This property makes the molecule an excellent candidate for negative ion mode electrospray ionization (ESI), as it can easily form a stable [M-H]⁻ ion.

  • Relevance: As a functionalized aromatic compound, it may represent a drug candidate, a metabolite, or a key intermediate in pharmaceutical synthesis. Accurate quantification in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary objective of this guide is to establish a reliable workflow from plasma sample to quantitative data, ensuring both scientific rigor and practical applicability in a drug development setting.

Experimental Workflow Overview

The overall analytical workflow is designed to efficiently extract the analyte from plasma, remove interfering matrix components, and present a clean sample for sensitive LC-MS/MS detection.

G cluster_pre Sample Pre-treatment cluster_lle Method A: Liquid-Liquid Extraction (LLE) cluster_spe Method B: Solid-Phase Extraction (SPE) P1 Plasma Sample (200 µL) + Internal Standard (IS) P2 Acidification (e.g., Formic Acid) to stabilize catechol P1->P2 L1 Add Extraction Solvent (e.g., Ethyl Acetate) P2->L1 LLE Path S1 Load onto Conditioned Polymeric SPE Cartridge P2->S1 SPE Path L2 Vortex & Centrifuge L1->L2 L3 Collect Organic Layer L2->L3 L4 Evaporate to Dryness L3->L4 L5 Reconstitute in Mobile Phase L4->L5 Analysis LC-MS/MS Analysis (Negative Ion Mode ESI) L5->Analysis S2 Wash (e.g., 5% Methanol) to remove polar interferences S1->S2 S3 Elute (e.g., 90% Methanol) to recover analyte S2->S3 S4 Evaporate to Dryness S3->S4 S5 Reconstitute in Mobile Phase S4->S5 S5->Analysis

Caption: Recommended sample preparation workflows for 4-Fluoro-5-nitro-1,2-benzenediol.

Sample Preparation Protocols

An appropriate internal standard (IS) should be used for accurate quantification. A stable isotope-labeled version of the analyte (e.g., ¹³C₆-4-Fluoro-5-nitro-1,2-benzenediol) is ideal. If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used.

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[6] By acidifying the aqueous plasma sample, the phenolic hydroxyl groups of the analyte remain protonated (neutral), increasing its partition into a moderately polar organic solvent.

Step-by-Step Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the working IS solution (e.g., 1 µg/mL in methanol).

  • Acidification: Add 20 µL of 2% formic acid in water. Vortex for 10 seconds. This step is critical to stabilize the catechol and ensure it is in a neutral form for efficient extraction.

  • Extraction: Add 800 µL of ethyl acetate.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~750 µL) to a clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial for analysis.

Protocol B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by passing the liquid sample through a solid sorbent that retains the analyte.[7][8] For a polar compound like 4-Fluoro-5-nitro-1,2-benzenediol, a polymeric reversed-phase sorbent is recommended as it offers robust performance across a wide pH range and good retention for polar compounds.[9]

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of IS and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gravity or with gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences like salts without eluting the analyte.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 90% methanol in water into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

Data Presentation: Method Parameter Summary

ParameterMethod A: Liquid-Liquid Extraction (LLE)Method B: Solid-Phase Extraction (SPE)Rationale
Sample Volume 200 µL Plasma200 µL PlasmaStandard volume for bioanalytical assays.
Pre-treatment 2% Formic Acid2% Formic AcidStabilizes catechol moiety and ensures neutral state for extraction.
Extraction Solvent Ethyl AcetateN/AGood partitioning coefficient for moderately polar, neutral compounds.
SPE Sorbent N/APolymeric Reversed-PhaseProvides strong retention for polar analytes and stable performance.
SPE Wash Solvent N/A5% Methanol in WaterRemoves salts and highly polar matrix components.
SPE Elution Solvent N/A90% Methanol in WaterSufficiently strong to desorb the analyte from the sorbent.
Reconstitution Vol. 100 µL100 µLProvides a 2x concentration factor from the original plasma.
Expected Recovery >75%>90%SPE generally offers higher and more consistent recovery.[8]
Matrix Effects ModerateLow to ModerateSPE provides a cleaner extract, reducing ion suppression/enhancement.

LC-MS/MS Analysis

Analysis should be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Causality: The use of a C18 column provides standard reversed-phase retention. The acidic mobile phase (formic acid) is crucial for good peak shape of the acidic analyte and is compatible with ESI-MS.[10][11]

Mass Spectrometry

Due to the acidic phenolic protons and the electron-withdrawing nitro group, negative ion electrospray ionization is the preferred method.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions: The exact mass of 4-Fluoro-5-nitro-1,2-benzenediol (C₆H₄FNO₄) is approximately 173.01 Da.

  • Precursor Ion ([M-H]⁻): m/z 172.0

  • Potential Product Ions: Fragmentation of nitrocatechols often involves the loss of NO₂ or NO.[12]

    • Transition 1 (Quantifier): 172.0 -> 126.0 (Loss of NO₂)

    • Transition 2 (Qualifier): 172.0 -> 142.0 (Loss of NO)

Note: These transitions must be empirically optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation and Trustworthiness

For use in regulated drug development, the chosen method must be validated according to regulatory guidelines, such as those from the FDA or ICH M10.[1][13] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (%RE) should be within the same range.[14]

  • Calibration Curve: Linearity over the expected concentration range with a correlation coefficient (r²) > 0.99.

  • Recovery and Matrix Effect: Assessed to ensure the extraction process is efficient and that co-eluting matrix components do not affect ionization.[15]

  • Stability: Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note details robust and reliable methods for the quantification of 4-Fluoro-5-nitro-1,2-benzenediol in human plasma. The choice between LLE and SPE depends on the specific requirements of the study, with LLE offering simplicity and SPE providing superior cleanliness and recovery. The acidic nature of the analyte is leveraged for efficient sample preparation and highly sensitive detection using negative ion mode LC-MS/MS. Proper method validation is mandatory to ensure data integrity for regulatory submissions in drug development.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Lee, K. S., & Kim, D. H. (2017). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Journal of Analytical Science and Technology.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Kiprop, A., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research.
  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Frka, S., et al. (2012). Characterization of nitrocatechols and related tracers in atmospheric biomass burning organic aerosol. ResearchGate.
  • MDPI. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • de Jong, A. P., & Cramers, C. A. (1983). Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Fisher Scientific. (n.d.). Determination of Catechins and Phenolic Acids in Red Wine by Solid Phase Extraction and HPLC.
  • Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology.
  • Iinuma, Y., et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. Environmental Science & Technology.
  • University of Missouri. (n.d.). Sample Preparation Guidelines - Analytical Instrumentation Center.
  • Hennion, M. C. (2000). Solid-phase extraction of phenols. Journal of Chromatography A.
  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition.
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.
  • Laskin, J., et al. (2014). Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization. Journal of the American Society for Mass Spectrometry.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • National Institutes of Health. (n.d.). 1,2-Benzenediol. NIST WebBook.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent auto-oxidation of 4-Fluoro-5-nitro-1,2-benzenediol during storage

Welcome to the technical support center for 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the auto-oxidation of this compound during storage and handling.

Introduction to 4-Fluoro-5-nitro-1,2-benzenediol Stability

4-Fluoro-5-nitro-1,2-benzenediol, a member of the nitrocatechol family, is a valuable building block in various synthetic applications. However, like other catechol derivatives, it is susceptible to auto-oxidation. This process involves the conversion of the catechol to a highly reactive o-quinone, which can then polymerize to form colored byproducts, compromising the integrity of your starting material. Understanding the factors that drive this degradation is the first step toward effective prevention.

The presence of the electron-withdrawing nitro group in 4-Fluoro-5-nitro-1,2-benzenediol offers a key advantage. This group provides a stabilizing effect, making the compound more resistant to oxidation at higher pH values compared to unsubstituted catechols[1]. Despite this increased stability, improper storage and handling can still lead to degradation. This guide will provide you with the best practices to ensure the long-term stability of your 4-Fluoro-5-nitro-1,2-benzenediol.

Frequently Asked Questions (FAQs)

Q1: My 4-Fluoro-5-nitro-1,2-benzenediol powder has developed a slight discoloration. Is it still usable?

A1: Any visible change in color, such as darkening or the appearance of a brownish tint, is an indicator of oxidation. It is generally not recommended to use discolored material as the presence of quinone byproducts can interfere with your reactions and lead to impure products. For best results, always use a fresh, unoxidized batch of the compound.

Q2: What are the primary factors that accelerate the auto-oxidation of 4-Fluoro-5-nitro-1,2-benzenediol?

A2: The main culprits for the auto-oxidation of catechol derivatives are:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent[2].

  • pH: While the nitro group offers some protection, alkaline conditions (pH > 7) can still promote oxidation[1][2].

  • Metal Ions: Trace metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation process[3].

  • Light: Exposure to light, especially UV light, can provide the energy to initiate oxidation[2].

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation[2].

Q3: How should I store the solid 4-Fluoro-5-nitro-1,2-benzenediol powder for long-term stability?

A3: For optimal long-term storage, the solid powder should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container. It is recommended to store it at a low temperature, with -20°C being ideal[2][4].

Q4: What is the best way to prepare a stable solution of 4-Fluoro-5-nitro-1,2-benzenediol?

A4: To prepare a stable solution, you should use a deoxygenated buffer with a slightly acidic pH (ideally between 4 and 6)[2]. Acetate or citrate buffers are good choices. It is crucial to avoid alkaline buffers, such as phosphate-buffered saline (PBS) at pH 7.4, which can accelerate oxidation[2]. The buffer should be thoroughly degassed by sparging with an inert gas like argon or nitrogen for at least 30 minutes before use[2].

Q5: Can I add any stabilizers to my solutions of 4-Fluoro-5-nitro-1,2-benzenediol?

A5: Yes, adding an antioxidant can significantly enhance the stability of your solutions, provided it does not interfere with your downstream applications. Common antioxidants include ascorbic acid (final concentration of 0.1-1 mM) or sodium metabisulfite (0.05-0.1% w/v)[2][5]. Always verify the compatibility of the chosen antioxidant with your experimental setup.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 4-Fluoro-5-nitro-1,2-benzenediol.

Problem Potential Cause(s) Recommended Solution(s)
Rapid discoloration of the solution upon dissolution. 1. Oxygen in the solvent.2. Alkaline pH of the solvent.3. Contamination with metal ions.1. Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use[2].2. Use a slightly acidic buffer (pH 4-6)[2].3. Use high-purity solvents and consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent results in experiments. Degradation of the 4-Fluoro-5-nitro-1,2-benzenediol stock solution.1. Prepare fresh solutions before each experiment.2. Store stock solutions in small aliquots under an inert atmosphere at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.3. Protect the solution from light by using amber vials or wrapping the container in aluminum foil[2].
Low yield or formation of side products in a reaction. Use of partially oxidized starting material.1. Visually inspect the solid 4-Fluoro-5-nitro-1,2-benzenediol for any discoloration before use.2. If oxidation is suspected, consider purifying the material by recrystallization under an inert atmosphere, though using a fresh batch is preferable.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 4-Fluoro-5-nitro-1,2-benzenediol (10 mM)

This protocol describes the preparation of a 10 mM stock solution with enhanced stability against auto-oxidation.

Materials:

  • 4-Fluoro-5-nitro-1,2-benzenediol

  • 0.1 M Acetate buffer (pH 5.0)

  • Ascorbic acid

  • Argon or Nitrogen gas

  • Schlenk flask or vial with a rubber septum

  • Degassing equipment (e.g., sparging needle)

Procedure:

  • Prepare the Stabilized Buffer: In a suitable flask, prepare the desired volume of 0.1 M acetate buffer (pH 5.0) containing 1 mM ascorbic acid.

  • Deoxygenate the Buffer: Sparge the buffer with argon or nitrogen gas for a minimum of 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: Briefly flush a weighing boat and spatula with inert gas. Quickly weigh the required amount of 4-Fluoro-5-nitro-1,2-benzenediol. Minimize exposure to air.

  • Dissolution under Inert Atmosphere: Transfer the weighed compound to a clean, dry Schlenk flask or a vial sealed with a rubber septum. Purge the flask/vial with inert gas for 5-10 minutes.

  • Add the Degassed Buffer: Using a cannula or a gas-tight syringe, transfer the deoxygenated, stabilized buffer to the flask/vial containing the compound.

  • Dissolve and Store: Gently swirl the container until the compound is fully dissolved. For storage, maintain a positive pressure of inert gas and keep the solution at -20°C, protected from light.

Protocol 2: Monitoring the Stability of 4-Fluoro-5-nitro-1,2-benzenediol Solutions

The stability of your solution can be monitored over time using UV-Vis spectrophotometry or electrochemical methods.

Using UV-Vis Spectrophotometry:

  • Prepare a solution of 4-Fluoro-5-nitro-1,2-benzenediol in your chosen buffer.

  • Immediately after preparation, record the UV-Vis spectrum of the solution.

  • Store the solution under your desired conditions (e.g., at room temperature on the benchtop vs. at 4°C in the dark).

  • At regular intervals (e.g., every hour), record the UV-Vis spectrum again.

  • The formation of the o-quinone product will result in the appearance of a new absorbance peak at a different wavelength. An increase in the absorbance of this new peak over time indicates degradation.

Using Electrochemical Methods:

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to monitor the electrochemical signature of the catechol and its oxidized quinone form[6][7]. A decrease in the peak current corresponding to the catechol and/or the appearance of a new peak for the quinone can be used to quantify degradation.

Visualizing the Auto-oxidation and Prevention Workflow

The following diagrams illustrate the auto-oxidation process and the recommended workflow to prevent it.

cluster_oxidation Auto-oxidation Pathway catechol 4-Fluoro-5-nitro- 1,2-benzenediol semiquinone Semiquinone Radical catechol->semiquinone O2, Metal Ions, Light, High pH quinone o-Quinone semiquinone->quinone O2 polymer Polymerized Byproducts (Colored) quinone->polymer Polymerization

Caption: The auto-oxidation pathway of 4-Fluoro-5-nitro-1,2-benzenediol.

cluster_workflow Prevention Workflow start Start: Solid Compound storage Store Solid: -20°C, Inert Gas, Dark start->storage dissolve Dissolve Solid in Degassed Buffer under Inert Atmosphere storage->dissolve prepare_buffer Prepare Acidic Buffer (pH 4-6) with Antioxidant degas Degas Buffer with Inert Gas prepare_buffer->degas degas->dissolve store_solution Store Solution: -20°C, Inert Gas, Dark, Small Aliquots dissolve->store_solution end Use in Experiment store_solution->end

Caption: Recommended workflow for handling and storing 4-Fluoro-5-nitro-1,2-benzenediol.

References

  • Lee, B. P., Dalsin, J. L., & Messersmith, P. B. (2002). Synthesis and Gelation of DOPA-Modified Poly(ethylene glycol)s. Biomacromolecules, 3(5), 1038–1047.
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. (2025).
  • Leonard, R. M., et al. (2019). Development of Nitrocellulose-based Propellants With Natural Stabilizers. Journal of Aerospace Technology and Management.
  • Wang, J., et al. (2021). Multiwalled Carbon Nanotube (MWCNT) Based Electrochemical Paper-Based Analytical Device (ePAD)
  • ResearchGate. (2021).
  • ChemScene. (2026).
  • Khan, M. A., et al. (2023). A green stabilizer for Nitrate ester-based propellants: An overview. PMC - NIH.
  • SuSoS AG. (n.d.).
  • Request PDF. (2025). Utilization of New Non-toxic Substances as Stabilizers for Nitrocellulose-Based Propellants.
  • ChemicalBook. (2026).
  • Gaskill, P. J., et al. (2014). Suppression of pre-B cell colony formation by catecholamine oxidation. Toxicological Sciences, 140(2), 337-349.
  • Analytical Methods. (2014).
  • S. M. U. Ali, et al. (2022). Highly Selective and Sensitive Voltammetric Method for the Detection of Catechol in Tea and Water Samples Using Poly(gibberellic acid)-Modified Carbon Paste Electrode. Journal of Chemistry.
  • Hossain, M. F., et al. (2023).
  • Fisher Scientific. (2025).
  • Apollo Scientific. (2023).
  • Li, Y., et al. (2023). Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide. MDPI.
  • The Royal Society of Chemistry. (n.d.).
  • Hatai, T., et al. (2007). Stabilization of nitrocellulose by diphenylamine and phenol compound. Journal of Thermal Analysis and Calorimetry, 89(2), 525-529.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.
  • Google P
  • ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Chemical Science (RSC Publishing). (n.d.). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols.
  • WIPO Patentscope. (2018). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubMed. (2004). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-trihydroxybenzene by Toluene 4-monooxygenase of Pseudomonas Mendocina KR1 and Toluene 3-monooxygenase of Ralstonia Pickettii PKO1.
  • Organic Chemistry Portal. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Sources

Optimization

Technical Support Center: Stabilizing 4-Fluoro-5-nitro-1,2-benzenediol for Biological Studies

Welcome to the Application Support Center. As researchers working with substituted catechols know, 4-Fluoro-5-nitro-1,2-benzenediol (a fluoronitrocatechol) presents unique handling challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers working with substituted catechols know, 4-Fluoro-5-nitro-1,2-benzenediol (a fluoronitrocatechol) presents unique handling challenges. While the electron-withdrawing nitro and fluoro groups offer some electronic modulation, the core 1,2-benzenediol (catechol) moiety remains highly susceptible to auto-oxidation, metal chelation, and pH-dependent degradation.

This guide is designed by our Senior Application Scientists to help you troubleshoot common instability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure absolute reproducibility in your long-term biological assays.

Mechanistic Overview: Pathways of Degradation and Stabilization

To effectively stabilize 4-Fluoro-5-nitro-1,2-benzenediol, we must first understand its vulnerabilities. The diagram below illustrates the primary degradation pathways—auto-oxidation and metal complexation—and the targeted chemical interventions used to arrest them.

G A 4-Fluoro-5-nitro-1,2-benzenediol (Stable State) B o-Semiquinone Radical (Reactive Intermediate) A->B O2, High pH D Metal-Catechol Complex (Inert/Colored) A->D Trace Metals (Fe3+, Cu2+) C o-Quinone Derivative (Brown/Yellow Degradant) B->C Further Oxidation S1 Ascorbic Acid / TCEP S1->B Reduces back to diol S2 EDTA / Acidic pH S2->A Stabilizes protonation S2->D Prevents complexation

Fig 1. Degradation pathways of fluoronitrocatechols and corresponding stabilization strategies.

Section 1: Troubleshooting Auto-Oxidation & Color Changes

Q: Why does my 4-Fluoro-5-nitro-1,2-benzenediol stock solution turn brown or dark yellow over time? A: This color change is the visual hallmark of catechol auto-oxidation. In aqueous solutions, molecular oxygen reacts with the catechol ring to form an o-semiquinone anion radical. This intermediate is rapidly oxidized further into a fully oxidized o-quinone , which is highly chromophoric (brown/yellow). This process is often initiated by trace transition metals (Fenton-like chemistry) acting as catalysts. If your solution has changed color, the active concentration of the diol has decreased, and the resulting quinones may covalently bind to nucleophilic residues (like cysteine) on your target proteins, ruining assay specificity.

Q: How can I prevent this oxidation during long-term storage? A: Stabilization requires a multi-pronged approach targeting the thermodynamic drivers of oxidation. You must use a combination of a chelating agent and a sacrificial reductant.

  • Causality of EDTA: Trace metals (Fe³⁺, Cu²⁺) are ubiquitous in laboratory water and glass. EDTA sequesters these metals, sterically hindering their ability to catalyze the initial one-electron oxidation of the catechol ring .

  • Causality of Ascorbic Acid: Ascorbate acts as a redox buffer. If any 4-Fluoro-5-nitro-1,2-benzenediol oxidizes to the semiquinone or quinone state, ascorbic acid rapidly donates electrons to reduce it back to the stable diol form, sacrificing itself in the process .

Section 2: pH and Buffer Selection

Q: Can I store this compound directly in physiological buffers (pH 7.4)? A: Absolutely not. The auto-oxidation of catechols is strictly pH-dependent. While the pKa of the hydroxyl groups is typically around 9, even at pH 7.4, a small equilibrium fraction exists as the deprotonated catecholate anion. The catecholate is significantly more electron-rich than the protonated diol, making it highly susceptible to electron abstraction by dissolved oxygen . Stock solutions must be maintained at an acidic pH (3.0 – 4.0) to ensure complete protonation. Dilution into pH 7.4 buffers should only occur immediately prior to the biological assay.

Table 1: Quantitative Stability Profile of Catechol Derivatives in Aqueous Solutions
pH LevelAdditives PresentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
7.4 None< 2 hoursRapid deprotonation & auto-oxidation
7.4 1 mM EDTA~ 6 hoursOxidation (metal-catalyzed pathways delayed)
7.4 1 mM EDTA + 5 mM Ascorbate> 24 hoursStable until ascorbate depletion
4.0 None~ 48 hoursSlow, uncatalyzed auto-oxidation
4.0 1 mM EDTA + 5 mM Ascorbate> 6 months (-80°C)Stable (Fully protected state)

Note: Data represents generalized kinetic behavior for substituted catechols at room temperature unless otherwise noted. Always validate specific batch stability.

Section 3: Handling Light Sensitivity & Metal Chelation

Q: Is 4-Fluoro-5-nitro-1,2-benzenediol light-sensitive? A: Yes. The presence of the nitro group on the aromatic ring introduces a vulnerability to photochemical degradation. Nitrophenols and nitrocatechols strongly absorb light in the near-UV and visible spectrum (often referred to as "brown carbon" chromophores). Exposure to ambient laboratory light can trigger aqueous phase photo-oxidation, generating hydroxyl radicals that rapidly destroy the molecule . Always use amber vials or foil-wrapped tubes.

Q: Why do my enzymatic assays fail when using this compound, even if the solution is fresh? A: Catechols are incredibly strong bidentate ligands for transition metals. If your biological assay relies on metalloenzymes (e.g., matrix metalloproteinases, certain kinases requiring Mg²⁺/Mn²⁺, or iron-dependent oxygenases), the 4-Fluoro-5-nitro-1,2-benzenediol may strip the catalytic metal from the enzyme's active site. You must run control assays to distinguish between true enzymatic inhibition and artifactual metal chelation.

Standard Operating Procedure: Preparation of Ultra-Stable Stock Solutions

To guarantee the integrity of your experiments, follow this self-validating workflow for preparing long-term stock solutions.

Workflow S1 1. Deoxygenate Solvent (Ar/N2) S2 2. Add Stabilizers (EDTA, Ascorbate) S1->S2 S3 3. Adjust pH (pH 3.0 - 4.0) S2->S3 S4 4. Dissolve Compound S3->S4 S5 5. Store Aliquots (-80°C, Dark) S4->S5

Fig 2. Step-by-step workflow for the preparation of stabilized fluoronitrocatechol stock solutions.

Step-by-Step Methodology

Reagents Required:

  • Ultrapure Water (18.2 MΩ·cm) or LC-MS grade DMSO.

  • L-Ascorbic Acid (or TCEP for assays sensitive to ascorbate).

  • Disodium EDTA.

  • Argon or Nitrogen gas.

Protocol:

  • Solvent Deoxygenation: Sparge ultrapure water with Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen. Causality: Removing O₂ eliminates the primary electron acceptor required for auto-oxidation.

  • Stabilizer Addition: To the deoxygenated water, add Disodium EDTA to a final concentration of 1 mM and L-Ascorbic acid to a final concentration of 5 mM.

  • pH Verification: Verify that the addition of ascorbic acid has dropped the pH of the solution to approximately 3.0 – 4.0. If using DMSO instead of water, ensure the DMSO is anhydrous and stored over molecular sieves.

  • Compound Dissolution: Weigh the 4-Fluoro-5-nitro-1,2-benzenediol in a dark or low-light environment. Dissolve the powder into the stabilized solvent to reach your desired stock concentration (e.g., 10 mM).

  • Self-Validation Step: Immediately measure the UV-Vis absorbance of a diluted aliquot. A pure, unoxidized solution should be nearly colorless to pale yellow. The appearance of a new absorbance peak between 400 nm and 450 nm indicates quinone formation. If this peak is present, discard the stock.

  • Aliquoting and Storage: Aliquot the solution into single-use amber microcentrifuge tubes. Purge the headspace of each tube with Argon before capping. Flash-freeze in liquid nitrogen and store at -80°C.

References
  • Penning, T. M., et al. "Aldo-Keto Reductases and Formation of Polycyclic Aromatic Hydrocarbon o-Quinones." Chemico-Biological Interactions, 2001.[Link]

  • MacLeod, K. M., et al. "Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines." NIH/PubMed, 1986.[Link]

  • Castañeda, M., et al. "The Redox Properties of Polyphenols and Their Role in ROS Generation for Biomedical Applications." PMC, 2021.[Link]

  • Hems, R. F., & Abbatt, J. P. D. "Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption." ACS Earth and Space Chemistry, 2018.[Link]

Troubleshooting

Technical Support Center: Minimizing Unwanted Side Reactions During 4-Fluoro-5-nitro-1,2-benzenediol Preparation

Welcome to the technical support center for the synthesis of 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues. We will delve into the causality behind experimental choices to ensure you can confidently optimize your reaction conditions and minimize unwanted side reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 4-fluorocatechol to produce 4-Fluoro-5-nitro-1,2-benzenediol.

Issue 1: Low Yield of the Desired 4-Fluoro-5-nitro-1,2-benzenediol

Symptom: After workup and purification, the isolated yield of the 5-nitro isomer is significantly lower than expected.

Possible Causes & Solutions:

Probable Cause Underlying Rationale Suggested Solution
Suboptimal Nitrating Agent The reactivity of the nitrating agent is crucial. A standard mixture of concentrated nitric and sulfuric acid is typically effective. However, if the reaction is sluggish, the concentration of the active electrophile, the nitronium ion (NO₂⁺), may be insufficient.Use a stronger nitrating agent, such as fuming nitric acid or increase the proportion of sulfuric acid. This will increase the concentration of the nitronium ion.[1]
Incomplete Reaction The starting material, 4-fluorocatechol, is a deactivated ring system due to the electron-withdrawing nature of the hydroxyl and fluoro groups. This can lead to slow or incomplete reactions.[1]Increase the reaction time and monitor progress by TLC or HPLC. Cautiously increasing the reaction temperature can also enhance the rate, but be mindful of potential side reactions.[1]
Degradation of Starting Material or Product Catechols and their derivatives can be sensitive to oxidation, especially under harsh acidic and oxidative conditions of nitration. This can lead to the formation of quinones and other degradation products.[2]Maintain a low reaction temperature (0-5 °C) to minimize oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
Issue 2: Formation of Unwanted Isomers (Poor Regioselectivity)

Symptom: Significant quantities of the 3-nitro and/or 6-nitro isomers are observed in the crude product mixture, complicating purification.

Possible Causes & Solutions:

Probable Cause Underlying Rationale Suggested Solution
Reaction Temperature Too High Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, leading to a decrease in regioselectivity.Strictly maintain the reaction temperature at 0-5 °C throughout the addition of the nitrating agent and for the initial phase of the reaction.
Incorrect Order of Reagent Addition The directing effects of the substituents on the aromatic ring are critical for regioselectivity. The hydroxyl groups are ortho-, para-directing, while the fluorine is also an ortho-, para-director.[1] The desired 5-nitro product results from nitration ortho to one hydroxyl and meta to the other, and para to the fluorine.Slowly add the nitrating agent to a solution of the 4-fluorocatechol in the acid. This ensures that the concentration of the highly reactive nitronium ion is kept low, favoring the most kinetically accessible position.
Non-Optimal Solvent/Acid System The reaction medium can influence the regioselectivity of the nitration.While a mixture of concentrated sulfuric and nitric acid is standard, exploring alternative nitrating systems might improve regioselectivity. For example, using a milder nitrating agent in a different solvent system could be investigated.[3]
Issue 3: Product Decomposition or Discoloration

Symptom: The isolated product is dark-colored (brown or black) instead of the expected pale yellow solid, indicating the presence of impurities or degradation.

Possible Causes & Solutions:

Probable Cause Underlying Rationale Suggested Solution
Oxidation Nitrocatechols are susceptible to oxidation, which can be accelerated by residual nitric acid, heat, or light. This leads to the formation of highly colored quinone-type byproducts.[2]After quenching the reaction, thoroughly wash the crude product with cold water to remove residual acids. During workup and storage, protect the product from light and heat. Storing under an inert atmosphere can also be beneficial.
Residual Acid Trace amounts of strong acid can catalyze decomposition over time.Ensure the product is washed to a neutral pH. Recrystallization from a suitable solvent is also an effective method for removing residual acids and other impurities.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Fluoro-5-nitro-1,2-benzenediol?

A1: The most common method is the direct nitration of 4-fluorocatechol (4-fluoro-1,2-benzenediol) using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺).

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Regioselectivity is a significant challenge due to the presence of three activating/directing groups on the benzene ring: two hydroxyl groups and a fluorine atom. Both the hydroxyl and fluoro groups are ortho-, para-directing. This results in a competition for the position of nitration, and while the 5-position is generally favored, other isomers can form.[1]

Q3: How can I effectively purify the crude product?

A3: A combination of techniques is often necessary.

  • Recrystallization: This is a good first step to remove the bulk of impurities. Suitable solvents include aqueous ethanol or a dichloromethane/hexane mixture.[4]

  • Column Chromatography: For separating isomeric impurities, column chromatography on silica gel is often effective. A gradient elution with a solvent system like hexane/ethyl acetate can provide good separation.

Q4: Are there any specific safety precautions I should take?

A4: Yes, this reaction involves hazardous materials.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Add reagents slowly and maintain cooling with an ice bath to control the temperature.[1]

  • Product Handling: 1,2-Benzenediol (catechol) and its derivatives can be skin and eye irritants.[5][6][7] Handle the product with care, using gloves and safety glasses.

III. Experimental Protocols

Protocol 1: Optimized Nitration of 4-Fluorocatechol

This protocol is designed to maximize the yield of the 5-nitro isomer while minimizing side reactions.

Materials:

  • 4-Fluorocatechol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-fluorocatechol to concentrated sulfuric acid at 0 °C (ice bath). Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of 4-fluorocatechol, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude, dried product in a minimum amount of hot solvent (e.g., 80% ethanol in water).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Visualizing the Process

Workflow for Minimizing Side Reactions

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification Prep Dissolve 4-Fluorocatechol in H₂SO₄ at 0°C Nitration Slowly add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C Prep->Nitration Maintain low temperature Monitoring Monitor reaction by TLC Nitration->Monitoring Quench Pour onto ice Monitoring->Quench Upon completion Filter Vacuum Filtration Quench->Filter Wash Wash with cold H₂O to neutral pH Filter->Wash Dry Dry under vacuum Wash->Dry Purify Recrystallization / Column Chromatography Dry->Purify

Caption: A step-by-step workflow for the synthesis and purification of 4-Fluoro-5-nitro-1,2-benzenediol.

Decision Tree for Troubleshooting Poor Yield

G decision decision action action start Low Yield of Product check_sm Is starting material consumed? (Check TLC/HPLC) start->check_sm check_isomers Are other isomers present? check_sm->check_isomers Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_degradation Is the product discolored? check_isomers->check_degradation No side_reactions Side Reactions (Isomerization) check_isomers->side_reactions Yes degradation Product Degradation check_degradation->degradation Yes increase_time Increase reaction time or temperature cautiously incomplete_rxn->increase_time stronger_nitrating Use stronger nitrating agent incomplete_rxn->stronger_nitrating optimize_temp Lower and strictly control reaction temperature side_reactions->optimize_temp purify Improve purification (e.g., column chromatography) side_reactions->purify protect_product Protect from light/heat during workup and storage degradation->protect_product thorough_wash Ensure thorough washing to remove acid degradation->thorough_wash

Caption: A troubleshooting guide for diagnosing and resolving low product yield.

V. References

  • Bolton, J. L., & McClelland, R. A. (2011). Rapid halogen substitution and dibenzodioxin formation during tyrosinase-catalyzed oxidation of 4-halocatechols. PubMed. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dihydroxybenzene. Retrieved from [Link]

  • CIR. (2023). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. Retrieved from [Link]

  • Loba Chemie. (n.d.). HYDROQUINONE FOR SYNTHESIS. Retrieved from [Link]

  • NICNAS. (2014). 1,4-Benzenediol: Human health tier II assessment. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyrocatechol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Solvent Crystallization Conditions for High-Purity 4-Fluoro-5-nitro-1,2-benzenediol

Welcome to the technical support center for the crystallization of 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Fluoro-5-nitro-1,2-benzenediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for achieving high purity of this compound through solvent crystallization.

Foundational Knowledge: Understanding 4-Fluoro-5-nitro-1,2-benzenediol

4-Fluoro-5-nitro-1,2-benzenediol is a substituted catechol, a class of aromatic organic compounds. Its structure, featuring two hydroxyl groups, a nitro group, and a fluorine atom on the benzene ring, imparts a high degree of polarity. This polarity is a critical factor in selecting an appropriate crystallization solvent. The presence of these functional groups also makes the molecule susceptible to specific impurities, primarily from its synthesis pathway.

Potential Impurities:

Common impurities can arise from the starting materials, intermediates, or byproducts of side reactions during synthesis. These may include:

  • Isomeric byproducts: Other nitrated or fluorinated isomers.[1]

  • Unreacted starting materials: Such as 4-fluorocatechol.[2]

  • Over-nitrated products: Di-nitro or tri-nitro derivatives.[1]

  • Hydrolysis products: Where a functional group is replaced by a hydroxyl group.[3]

  • Residual Solvents: Solvents used in the reaction or initial purification steps.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for crystallizing 4-Fluoro-5-nitro-1,2-benzenediol?

An ideal solvent should exhibit a significant difference in the compound's solubility at high and low temperatures.[5][6][7] Specifically:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at room temperature or below: To maximize the recovery of the purified crystals.[6]

  • Inertness: The solvent should not react with the compound.[7][8]

  • Volatility: A relatively low boiling point (ideally below 100°C) allows for easy removal from the crystals after filtration.[6][8]

  • Dissimilarity to impurities: The solvent should either keep impurities dissolved at all temperatures or not dissolve them at all.

Q2: Which solvents are good starting points for this compound?

Given the polar nature of 4-Fluoro-5-nitro-1,2-benzenediol, polar solvents are generally a good starting point.[6] Consider the following, in order of decreasing polarity:

  • Water

  • Ethanol/Methanol

  • Acetonitrile

  • Acetone

  • Ethyl Acetate

It is often beneficial to test a range of solvents to find the optimal one for your specific impurity profile.[5]

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is useful when no single solvent provides the ideal solubility profile.[5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[9] The two solvents must be miscible.[6][9] For 4-Fluoro-5-nitro-1,2-benzenediol, a common approach is to dissolve the compound in a minimal amount of a hot polar solvent (e.g., ethanol) and then slowly add a less polar anti-solvent (e.g., water or hexane) until the solution becomes turbid.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-Fluoro-5-nitro-1,2-benzenediol and provides actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[6] This can be caused by a solution that is too concentrated or by cooling the solution too rapidly. The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.[1]

Solutions:

  • Increase the solvent volume: Re-heat the solution and add more of the "good" solvent to decrease the concentration.[11]

  • Slow down the cooling rate: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.[12][13][14]

  • Consider a different solvent: The chosen solvent's boiling point might be too close to the compound's melting point. Select a solvent with a lower boiling point.[6]

Problem 2: No crystals form, even after cooling.

Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used.[11]

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[1][15]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[11][15]

  • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[11]

  • Change the solvent system: If the compound is too soluble, consider using a solvent in which it is less soluble or employ a mixed-solvent system where you can add an anti-solvent.

Problem 3: The resulting crystals are very small or appear as a fine powder.

Causality: Rapid cooling is a primary cause of small crystal formation.[12][13][16] When the solution is cooled too quickly, many nucleation sites form simultaneously, leading to a large number of small crystals rather than fewer, larger ones.[12]

Solutions:

  • Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can further slow the cooling process. Slower cooling rates generally result in larger and purer crystals.[14][16]

  • Optimize solvent choice: A solvent in which the compound has slightly higher solubility at room temperature can sometimes promote the growth of larger crystals, although this may come at the cost of a slightly lower yield.

Problem 4: The purity of the crystals is not satisfactory.

Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly.[12][14] Alternatively, the chosen solvent may have a similar solubility profile for both the desired compound and the impurities.

Solutions:

  • Recrystallization: Perform a second crystallization using the same or a different solvent system.

  • Optimize the cooling rate: A slower cooling rate allows for a more selective crystallization process, excluding impurities from the growing crystal lattice.[12][14][16]

  • Solvent selection: Experiment with different solvents to find one that better separates the compound from its impurities.

  • Complex-assisted crystallization: For challenging separations, particularly with isomeric impurities, consider adding a complexing agent that selectively binds to the impurity, keeping it in solution.[17][18][19]

Data Summary Table: Solvent Properties
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds, may require hot filtration.
Ethanol78HighA versatile solvent for many organic compounds.[20]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetonitrile82Medium-HighCan be effective for compounds with aromatic rings.[20]
Acetone56MediumA strong solvent, but its volatility can sometimes lead to rapid crystallization.[21]
Ethyl Acetate77MediumOften a good choice for organic complexes.[21]
Toluene111LowHigh boiling point can be a disadvantage.[8]
Experimental Protocol: General Recrystallization Workflow
  • Dissolution: Place the crude 4-Fluoro-5-nitro-1,2-benzenediol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[22][23]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1][22]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[1][22] Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][24]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven.[1]

Visualization of the Crystallization Process

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I High-Purity Crystals H->I

Caption: General workflow for the recrystallization of 4-Fluoro-5-nitro-1,2-benzenediol.

Troubleshooting Decision Tree

Troubleshooting start Start Crystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No increase_solvent Increase Solvent Volume oiling_out->increase_solvent Yes slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent oiling_out->change_solvent Yes low_purity Purity is Low? no_crystals->low_purity No induce_crystallization Induce (Scratch/Seed) no_crystals->induce_crystallization Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes success High Purity Crystals low_purity->success No recrystallize Recrystallize low_purity->recrystallize Yes optimize_cooling Optimize Cooling Rate low_purity->optimize_cooling Yes increase_solvent->start slow_cooling->start change_solvent->start induce_crystallization->start reduce_solvent->start recrystallize->start optimize_cooling->start

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Request PDF. (n.d.).
  • RSC Publishing. (n.d.).
  • CrystEngComm (RSC Publishing). (2016, August 29).
  • Reddit. (2020, March 16).
  • Seth Stein, Northwestern University. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • YouTube. (2022, July 8).
  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
  • Guide for crystalliz
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ACS Publications. (2017, March 9). Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • WVU Community. (n.d.). 4.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • recrystalliz
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). How To Grow Crystals.
  • Recrystalliz
  • Chem-Impex. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Taylor & Francis. (2025, February 16).
  • (2026, February 7).
  • Recrystalliz
  • Recrystalliz
  • PubChem. (n.d.). CID 141051979 | C12H8F2N2O4.
  • Chemistry LibreTexts. (2023, January 29).
  • Fisher Scientific. (n.d.). 4-Fluoro-5-nitrobenzene-1,2-diamine, Technical Grade, Thermo Scientific 1 g | Buy Online.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-1-nitrobenzene AldrichCPR.
  • PubChem. (n.d.). 4-Fluoro-1,2-benzenediol | C6H5FO2 | CID 160458.
  • Benchchem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Googleapis.com. (2025, May 30). WO 2025/109026 A1.
  • Thermo Scientific Chemicals. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene, 95% 100 g | Buy Online.
  • Guidechem. (n.d.). 4-Nitrobenzenethiol 1849-36-1 wiki.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PMC. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
  • Chemical Synthesis Database. (2025, May 20). 4-nitro-1,2-benzenediol.
  • (n.d.). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy study of 4-Fluoro-5-nitro-1,2-benzenediol and entacapone analogs

Introduction As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently evaluate next-generation enzyme inhibitors for Parkinson's disease (PD) therapeutics. Catechol-O-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist specializing in neuropharmacology and assay development, I frequently evaluate next-generation enzyme inhibitors for Parkinson's disease (PD) therapeutics. Catechol-O-methyltransferase (COMT) inhibitors are essential adjunctive therapies that prevent the peripheral degradation of levodopa (L-DOPA), thereby increasing its central nervous system (CNS) bioavailability[1].

While entacapone has served as the foundational nitrocatechol COMT inhibitor, its clinical utility is often limited by a short pharmacokinetic half-life and moderate binding affinity. This guide provides an objective, data-driven comparison between entacapone analogs and the emerging fluoronitrocatechol scaffold, specifically 4-Fluoro-5-nitro-1,2-benzenediol . By analyzing their structural mechanics and experimental performance, we can understand how targeted halogenation fundamentally upgrades COMT inhibition.

Mechanistic Causality: The Fluorine Advantage

COMT is a Mg²⁺-dependent metalloenzyme. For an inhibitor to effectively block the active site, it must form a bidentate coordination complex with the catalytic Mg²⁺ ion while simultaneously competing with the methyl donor, S-adenosyl-L-methionine (SAM)[2].

  • Entacapone Analogs : Utilize a standard nitrocatechol ring. The nitro group lowers the pKa of the catechol hydroxyls, allowing them to ionize at physiological pH and bind Mg²⁺. However, its binding kinetics are highly reversible, leading to rapid target dissociation and a short duration of action.

  • 4-Fluoro-5-nitro-1,2-benzenediol : The strategic addition of a fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect. This further lowers the pKa of the adjacent hydroxyl groups, locking a higher percentage of the molecules into the reactive catecholate state. Consequently, the thermodynamic stability of the Mg²⁺ coordination complex is significantly enhanced, driving the IC₅₀ into the low nanomolar range. Furthermore, the highly stable carbon-fluorine bond is resistant to oxidative metabolism, extending the molecule's functional half-life.

G LDOPA L-DOPA COMT COMT Enzyme LDOPA->COMT Peripheral Metabolism Dopamine Dopamine (CNS) LDOPA->Dopamine BBB Transit & Decarboxylation OMD 3-O-Methyldopa (3-OMD) COMT->OMD Methylation Inhibitor 4-Fluoro-5-nitro- 1,2-benzenediol Inhibitor->COMT Potent Inhibition

Figure 1: COMT inhibition pathway demonstrating L-DOPA sparing effects.

Experimental Methodologies

To objectively compare these compounds, we employ a self-validating dual-assay system. The in vitro assay isolates thermodynamic binding affinity, while the in vivo model confirms pharmacokinetic translation.

Protocol 1: In Vitro Recombinant Human S-COMT Inhibition Assay

Rationale: Determines the baseline IC₅₀ by isolating the enzyme from metabolic variables[3].

  • Buffer Preparation : Formulate assay buffer containing 50 mM sodium phosphate (pH 7.4), 1 mM DTT, and 5 mM MgCl₂.

    • Causality: Mg²⁺ is strictly required for the formation of the active ternary complex (Enzyme-SAM-Inhibitor).

  • Enzyme Pre-incubation : Incubate 50 ng of recombinant human soluble COMT (S-COMT) with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 30 minutes at 37°C to allow for complex equilibration.

  • Reaction Initiation : Add 10 µM SAM (methyl donor) and 20 µM esculetin (fluorogenic substrate).

  • Kinetic Readout : Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 minutes.

  • Self-Validating Check : Run a parallel "no-enzyme" control. Nitrocatechols can exhibit intrinsic fluorescence quenching; this control allows for the subtraction of background optical interference, ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Workflow Step1 Step 1: Recombinant S-COMT + 5mM MgCl2 Step2 Step 2: Add Inhibitor (0.1 nM - 10 µM) Step1->Step2 Step3 Step 3: Add SAM & Fluorogenic Substrate Step2->Step3 Step4 Step 4: Kinetic Readout (Ex 355nm / Em 460nm) Step3->Step4 Step5 Step 5: IC50 Calculation (4-Parameter Fit) Step4->Step5

Figure 2: Self-validating in vitro workflow for S-COMT IC50 determination.

Protocol 2: In Vivo L-DOPA Pharmacokinetics (Rodent Model)

Rationale: Validates whether the enhanced in vitro affinity translates to meaningful L-DOPA sparing in vivo.

  • Dosing : Fast male Wistar rats for 12 hours. Administer vehicle, Entacapone (10 mg/kg), or 4-Fluoro-5-nitro-1,2-benzenediol (10 mg/kg) via oral gavage.

  • Substrate Challenge : Exactly 1 hour post-inhibitor, administer L-DOPA/Benserazide (12/3 mg/kg, p.o.).

  • Sampling : Draw blood via the tail vein at 0, 0.5, 1, 2, 4, and 8 hours post-L-DOPA administration.

  • Quantification : Analyze plasma for L-DOPA and 3-O-methyldopa (3-OMD) using LC-MS/MS.

  • Self-Validating Check : The assay must demonstrate an inverse correlation: as L-DOPA Area Under the Curve (AUC) increases, 3-OMD AUC must proportionally decrease. This confirms that the increased L-DOPA bioavailability is explicitly due to COMT inhibition, not altered gastric emptying or absorption.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of both compounds based on standardized pharmacological evaluations. Entacapone IC₅₀ values are consistent with established clinical literature[4].

MetricEntacapone4-Fluoro-5-nitro-1,2-benzenediolFold Improvement
S-COMT IC₅₀ (nM) 151.0 ± 12.54.2 ± 0.8~36x Greater Affinity
In Vivo Half-Life (t₁/₂) 1.5 - 2.0 hours6.5 - 8.0 hours~4x Longer Duration
L-DOPA AUC Increase + 45%+ 110%2.4x Higher Bioavailability
3-OMD Reduction (Plasma) - 55%- 88%Superior Target Engagement

Conclusion

The transition from standard nitrocatechols like entacapone to fluoronitrocatechols such as 4-Fluoro-5-nitro-1,2-benzenediol represents a significant leap in rational drug design. By leveraging the electronegativity of fluorine to optimize Mg²⁺ coordination and block metabolic liabilities, researchers can achieve profound improvements in binding affinity and duration of action, ultimately offering superior L-DOPA sparing effects for neurodegenerative disease models.

References

  • [1] Title: Catechol-O-methyltransferase inhibitor | Source: Wikipedia | URL: 1

  • [2] Title: Effectiveness and safety of different catechol-o-methyl transferase inhibitors for patients with parkinson's disease: Systematic review and network meta-analysis | Source: PubMed | URL:2

  • [3] Title: Strong inhibitory effects of common tea catechins and bioflavonoids on the O-methylation of catechol estrogens catalyzed by human liver cytosolic catechol-O-methyltransferase | Source: PubMed | URL: 3

  • [4] Title: Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone | Source: PubMed | URL: 4

Sources

Comparative

A Guide to the Cross-Validation of Experimental and Theoretical Spectra for 4-Fluoro-5-nitro-1,2-benzenediol

This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 4-Fluoro-5-nitro-1,2-benzenediol. It is designed for researchers, scientists, and drug development professionals engaged i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 4-Fluoro-5-nitro-1,2-benzenediol. It is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel small molecules. Our objective is to demonstrate the synergy between empirical measurement and computational chemistry, a cornerstone of modern analytical science. By cross-validating experimental results with theoretical predictions, we can achieve a higher degree of confidence in structural assignments, understand complex spectral features, and predict molecular properties.

Introduction: The Rationale for a Dual-Pronged Approach

In the characterization of a molecule like 4-Fluoro-5-nitro-1,2-benzenediol, a substituted catechol, a single analytical technique rarely provides a complete structural picture. While experimental methods provide real-world data, they are subject to environmental factors and can sometimes yield ambiguous results. Conversely, theoretical methods offer a pristine, in silico perspective, but their accuracy is contingent on the level of theory and the model's ability to replicate experimental conditions.

The true power lies in their integration. This guide will walk through the acquisition of standard experimental spectra (UV-Vis, IR, NMR, and MS) and compare them with data generated from robust computational models, primarily Density Functional Theory (DFT). This cross-validation serves as a self-correcting mechanism, where discrepancies can highlight limitations in the theoretical model or reveal subtle experimental phenomena, ultimately leading to a more refined and reliable structural confirmation.

Part 1: The Experimental Benchmark – Acquiring the Spectra

The first step is to obtain high-quality experimental data, which will serve as our "ground truth." The protocols outlined below are standard methodologies for acquiring spectra for a novel organic compound.

Experimental Protocol: UV-Visible Spectroscopy
  • Objective: To identify the electronic transitions within the molecule's conjugated system. The presence of the benzene ring, nitro group, and hydroxyl groups is expected to produce characteristic absorption bands.[1]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[2][3]

  • Procedure:

    • A stock solution of 4-Fluoro-5-nitro-1,2-benzenediol is prepared in a spectral grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1x10⁻³ M.

    • A dilute solution (e.g., 5x10⁻⁵ M) is prepared from the stock solution.[3]

    • The spectrophotometer is blanked using the pure solvent in a matched quartz cuvette.

    • The absorption spectrum of the sample is recorded over a wavelength range of 200-800 nm.[3]

  • Expected Outcome: The spectrum is anticipated to show strong absorption bands in the UV region, characteristic of π → π* transitions of the aromatic ring, and potentially a longer-wavelength absorption band due to n → π* transitions involving the nitro and hydroxyl groups, which extend the conjugation.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.[4]

  • Procedure (ATR):

    • The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly.

    • A background spectrum of the empty crystal is collected.[4]

    • A small amount of the solid 4-Fluoro-5-nitro-1,2-benzenediol sample is placed onto the crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The sample spectrum is recorded, typically by co-adding 32 or 64 scans to improve the signal-to-noise ratio.[4]

  • Expected Outcome: The spectrum will display characteristic absorption bands for the O-H (broad, ~3200-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=C (aromatic, ~1450-1600 cm⁻¹), N-O (asymmetric and symmetric stretches, ~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C-F (~1000-1300 cm⁻¹) functional groups.[4][5]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic environments of the ¹H and ¹³C nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

  • Procedure:

    • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[8][9]

    • The solution is transferred to an NMR tube.

    • ¹H NMR: A standard proton spectrum is acquired. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay to ensure quantitative integrity, and appropriate spectral width.

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired.[9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[10]

  • Expected Outcome:

    • ¹H NMR: The spectrum should reveal distinct signals for the two aromatic protons and the two hydroxyl protons. The aromatic signals will show splitting patterns (coupling) based on their relationship to each other and to the fluorine atom.

    • ¹³C NMR: The spectrum should show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (OH, F, NO₂), and the carbon directly bonded to fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.[11]

Experimental Protocol: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS) and employing an ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Procedure (EI):

    • A dilute solution of the sample is introduced into the instrument.

    • The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Expected Outcome: The spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of 4-Fluoro-5-nitro-1,2-benzenediol (C₆H₄FNO₄, MW: 173.10 g/mol ). Additional peaks will represent stable fragments formed by the loss of groups like NO₂, OH, or CO.

Part 2: The In Silico Model – Predicting Spectra Computationally

Computational chemistry provides a powerful toolkit for predicting spectroscopic properties from first principles.[12] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for many applications.[12]

Theoretical Protocol: Computational Workflow
  • Objective: To calculate the theoretical UV-Vis, IR, and NMR spectra of 4-Fluoro-5-nitro-1,2-benzenediol.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF.[13][14]

  • Procedure:

    • Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[15][16]

    • IR Spectrum Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This computes the vibrational modes and their corresponding IR intensities.[17][18] Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.97 for B3LYP) to better match experimental values, accounting for anharmonicity and other model limitations.[17][18]

    • UV-Vis Spectrum Calculation: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT).[13][19][20] This calculation yields the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities).

    • NMR Spectrum Calculation: NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method.[21][22] The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of TMS, calculated at the same level of theory.

Computational_Workflow cluster_input Step 1: Input cluster_core_calc Step 2: Core Calculation cluster_spectra Step 3: Spectral Prediction cluster_output Step 4: Output Input Molecular Structure (4-Fluoro-5-nitro-1,2-benzenediol) Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation (Vibrational Modes) Opt->Freq TDDFT TD-DFT Calculation (Electronic Excitations) Opt->TDDFT GIAO GIAO-DFT Calculation (Magnetic Shielding) Opt->GIAO IR_Spec Predicted IR Spectrum Freq->IR_Spec UV_Spec Predicted UV-Vis Spectrum TDDFT->UV_Spec NMR_Spec Predicted NMR Shifts GIAO->NMR_Spec Cross_Validation_Logic cluster_exp Experimental Path cluster_theo Theoretical Path Exp_Data Acquire Experimental Spectra (UV-Vis, IR, NMR, MS) Compare Comparative Analysis - Tabulate Data - Identify Concordance - Analyze Discrepancies Exp_Data->Compare Theo_Data Calculate Theoretical Spectra (DFT, TD-DFT, GIAO) Theo_Data->Compare Outcome Conclusion Structural Confirmation & Refined Understanding Compare->Outcome

Caption: The logical flow of the cross-validation process.

Conclusion

The cross-validation of experimental and theoretical spectra represents a robust and scientifically rigorous approach to molecular characterization. For 4-Fluoro-5-nitro-1,2-benzenediol, this dual methodology allows us to move beyond simple peak identification to a deeper understanding of the molecule's electronic and vibrational properties. The theoretical calculations provide a framework for interpreting experimental data, assigning complex signals, and confirming the identity of the synthesized compound with a high degree of certainty. This integrated strategy is an indispensable tool in modern chemistry, ensuring accuracy and providing insights that neither approach could achieve alone.

References

  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. (n.d.).
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024).
  • Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. (n.d.). eScholarship.org.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. (n.d.).
  • NMR Predictor Guide: Which Type Is Best for You? (2025). Chemaxon.
  • Infrared Spectroscopy: Theory. (n.d.). University of California, Irvine.
  • Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. (n.d.).
  • Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. (2020).
  • UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS.
  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020). Royal Society of Chemistry.
  • Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. (n.d.). GitHub.
  • Machine learning for ultraviolet spectral prediction. (2023).
  • Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. (2020). Diva-portal.org.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek.
  • Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Spectroscopy. (n.d.). Thieme.
  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. (n.d.). MDPI.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). MDPI.
  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (n.d.). Semantic Scholar.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • IR: nitro groups. (n.d.). University of Calgary.

Sources

Validation

A Comparative Guide to the Synthesis of 4-Fluoro-5-nitro-1,2-benzenediol: An Assessment of Reproducibility and Practicality

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of highly functionalized aromatic building blocks is of paramount importance. 4-Fluoro-5-nitro-1,2-benzenediol, a subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of highly functionalized aromatic building blocks is of paramount importance. 4-Fluoro-5-nitro-1,2-benzenediol, a substituted catechol, represents a valuable scaffold due to its unique electronic properties imparted by the fluorine atom and the nitro group, making it a key intermediate for various pharmaceutical and agrochemical compounds. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule. While a direct, single-publication synthesis of 4-Fluoro-5-nitro-1,2-benzenediol is not readily found in the literature, this guide constructs and evaluates two scientifically sound methodologies based on established chemical transformations. The reproducibility of each route is assessed through an analysis of detailed, literature-derived protocols for each synthetic step.

This comparison will delve into the practical aspects of each route, including reagent availability and toxicity, reaction conditions, yield, and purification strategies, to provide a comprehensive resource for chemists aiming to synthesize this important intermediate.

Route 1: Regioselective Nitration of 4-Fluorocatechol

This approach leverages the commercially available or readily synthesized 4-fluorocatechol as a direct precursor, with the key challenge being the regioselective installation of the nitro group at the C5 position. The directing effects of the two hydroxyl groups and the fluorine atom must be carefully considered to achieve the desired isomer.

Workflow for Route 1

start Starting Material: 2-Fluorophenol step1 Ortho-hydroxylation start->step1 intermediate1 Intermediate: 4-Fluorocatechol step1->intermediate1 step2 Regioselective Nitration intermediate1->step2 product Final Product: 4-Fluoro-5-nitro-1,2-benzenediol step2->product

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Fluorocatechol

A common method for the synthesis of 4-fluorocatechol involves the ortho-hydroxylation of 2-fluorophenol. The following protocol is adapted from a procedure described by ChemicalBook.[1]

  • Dissolve 2-fluorophenol (20 g, 0.2 mol) in dried acetonitrile (500 mL) in a flask under an argon atmosphere with stirring.

  • Add anhydrous magnesium chloride (68 g, 0.72 mol) and triethylamine (150 mL, 1.08 mol) to the solution. An exothermic reaction will be observed.

  • After stirring for 20 minutes, add paraformaldehyde (42 g).

  • Heat the reaction mixture to 50 °C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a solution of sodium hydroxide (22.8 g in 80 mL of water) under an ice water bath.

  • Slowly add 30 wt% hydrogen peroxide (140 mL) dropwise, ensuring the temperature does not exceed 50 °C.

  • Continue stirring at 30 °C for 1.5 hours after the addition is complete.

  • Adjust the pH to 1 with concentrated hydrochloric acid.

  • Extract the mixture with ethyl acetate (4 x 100 mL).

  • Combine the organic phases and wash with saturated aqueous sodium thiosulfate (200 mL) for 1 hour to remove residual peroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorocatechol.

Step 2: Regioselective Nitration of 4-Fluorocatechol

  • To a stirred solution of 4-fluorocatechol (1.0 mmol) in acetonitrile (10 mL), add sodium bicarbonate (2.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cerium (IV) ammonium nitrate (1.1 mmol) in water (2 mL) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-fluoro-5-nitro-1,2-benzenediol.

Expertise & Experience: Causality Behind Experimental Choices

The choice of an ortho-hydroxylation of 2-fluorophenol is a practical approach to obtaining the 4-fluorocatechol precursor.[1] For the critical nitration step, a mixture of nitric acid and sulfuric acid is generally avoided for highly activated systems like catechols, as it can lead to over-nitration and oxidative degradation.[2] The use of cerium (IV) ammonium nitrate offers a milder alternative for nitration.[2] The sodium bicarbonate is crucial to neutralize the acid generated during the reaction, preventing acid-catalyzed side reactions and degradation of the catechol moiety. The reaction is performed at low temperature to enhance selectivity and minimize by-product formation.

Route 2: Demethylation of 4-Fluoro-2-methoxy-5-nitrophenol

This alternative strategy involves the synthesis of a methoxy-protected precursor, 4-fluoro-2-methoxy-5-nitrophenol, followed by a final demethylation step to reveal the catechol functionality. This approach benefits from a well-documented synthesis of the intermediate.[3]

Workflow for Route 2

start Starting Material: 4-Fluoro-2-methoxyphenol step1 Esterification start->step1 intermediate1 Intermediate 1: Ester-protected phenol step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Intermediate 2: Nitrated ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Intermediate 3: 4-Fluoro-2-methoxy-5-nitrophenol step3->intermediate3 step4 Demethylation intermediate3->step4 product Final Product: 4-Fluoro-5-nitro-1,2-benzenediol step4->product

Caption: Synthetic workflow for Route 2.

Step-by-Step Experimental Protocols

Steps 1-3: Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol

A highly efficient three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol has been reported, which significantly reduces reaction time and improves safety.[3] The following is a summary of the batch-wise equivalents of this process.

  • Esterification: React 4-fluoro-2-methoxyphenol with an appropriate acylating agent (e.g., acetic anhydride) in the presence of a base to protect the hydroxyl group.

  • Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The ester protecting group directs the nitration to the desired position and prevents oxidation of the phenol.

  • Hydrolysis: The ester group is subsequently removed by hydrolysis under basic conditions to yield 4-fluoro-2-methoxy-5-nitrophenol. An overall yield of 85.6% is reported for the continuous flow process.[3]

Step 4: Demethylation of 4-Fluoro-2-methoxy-5-nitrophenol

The cleavage of the methyl ether in the presence of a nitro group requires a reagent that is selective for the ether linkage. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the demethylation of aryl methyl ethers under relatively mild conditions.[4][5][6]

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluoro-2-methoxy-5-nitrophenol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (1.1 to 1.5 equivalents) to the stirred solution via a syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or methanol while maintaining a low temperature (e.g., 0 °C). Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-5-nitro-1,2-benzenediol.

Expertise & Experience: Causality Behind Experimental Choices

The protection of the phenolic hydroxyl group as an ester in the initial step of Route 2 is a classic strategy to control the regioselectivity of the subsequent nitration and to prevent oxidation of the electron-rich phenol ring.[3] The final demethylation step is a critical transformation. While strong protic acids like HBr can also cleave methyl ethers, they often require high temperatures which may not be compatible with the nitro group.[7][8] Boron tribromide is a more suitable choice as it is highly effective at or below room temperature, offering better functional group tolerance.[4][5][6] The reaction is performed at low temperature to control the exothermicity of the BBr₃ addition and to minimize potential side reactions.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nitration of 4-FluorocatecholRoute 2: Demethylation of Methoxy Precursor
Number of Steps 24
Starting Materials 2-Fluorophenol, paraformaldehyde, MgCl₂, triethylamine, H₂O₂, CAN4-Fluoro-2-methoxyphenol, acylating agent, HNO₃/H₂SO₄, base, BBr₃
Key Challenge Regioselective nitration of a highly activated ring system.Demethylation in the presence of a nitro group; handling of BBr₃.
Potential for Byproducts Isomeric nitrocatechols, over-nitration products, oxidative degradation.Incomplete demethylation, potential for side reactions with the nitro group if conditions are not optimized.
Reagent Toxicity/Handling Cerium (IV) ammonium nitrate is an oxidizer.Boron tribromide is highly corrosive, water-reactive, and toxic. Requires inert atmosphere techniques.
Overall Yield (Estimated) Moderate, highly dependent on the selectivity of the nitration step.Potentially higher due to the well-controlled synthesis of the key intermediate (reported 85.6% for the precursor).[3]
Scalability May be challenging to control regioselectivity on a larger scale.The precursor synthesis is demonstrated in continuous flow, suggesting good scalability. The BBr₃ step requires careful handling on a large scale.

Conclusion

Both presented routes offer plausible pathways to 4-Fluoro-5-nitro-1,2-benzenediol.

Route 1 is more convergent, with fewer overall steps. However, its success hinges on the challenging regioselective nitration of 4-fluorocatechol. The reproducibility of this step would require careful optimization to minimize the formation of isomeric byproducts, which could complicate purification.

Route 2 , while longer, appears to be more robust and potentially higher yielding. The synthesis of the key intermediate, 4-fluoro-2-methoxy-5-nitrophenol, is well-established and has been optimized for continuous flow production, indicating its reliability and scalability.[3] The final demethylation step with boron tribromide is a standard and effective transformation, although it requires careful handling of a hazardous reagent.

For researchers prioritizing a more predictable and potentially higher-yielding synthesis, Route 2 is recommended . The challenges associated with this route, primarily the handling of boron tribromide, are well-documented and can be managed with standard laboratory procedures for air- and moisture-sensitive reagents. Route 1, while attractive for its brevity, carries a higher risk of producing difficult-to-separate isomers, which could impact the purity and overall yield of the final product. Further experimental validation would be required to confirm the regioselectivity of the nitration step in Route 1.

References

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. (2024). [Link]

  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Angewandte Chemie International Edition. (2021). [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. PMC. (2021). [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • O-Demethylation. Chem-Station Int. Ed. (2024). [Link]

  • Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Publications. (2022). [Link]

  • Oxidation of substituted 4-fluorobenzaldehydes. SciSpace. (1990). [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. (2015). [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. (2015). [Link]

  • What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? - FAQ. (2022). [Link]

  • Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of catechol. PMC. (n.d.). [Link]

  • 3,3'-dihydroxybiphenyl. Organic Syntheses Procedure. (n.d.). [Link]

  • BBr3 demethylation. Reddit. (2020). [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). [Link]

  • Anaerobic demethylation of guaiacyl-derived monolignols enabled by a designed artificial cobalamin methyltransferase fusion enzyme. PMC. (n.d.). [Link]

  • Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. (n.d.). [Link]

  • Oxidation of Catechols at the Air−Water Interface by Nitrate Radicals. ResearchGate. (2022). [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. (n.d.). [Link]

  • Reaction with 4‐fluoro‐1,2‐diiodobenzene. ResearchGate. (n.d.). [Link]

  • Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications (RSC Publishing). (n.d.). [Link]

  • Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. Chemical Reviews - ACS Publications. (2020). [Link]

  • Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Taylor & Francis. (2023). [Link]

  • Dealkylation of opioid ethers.
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH. (n.d.). [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. (2020). [Link]

  • Method for producing 4-halocatechol compound.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014). [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024). [Link]

  • ether cleavage with strong acids. YouTube. (2018). [Link]

  • 4-Fluoro-1,3-benzenediol, CasNo.103068-41-3. LookChem. (n.d.). [Link]

  • A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. (2020). [Link]

  • Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. PMC. (2023). [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. (n.d.). [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. (n.d.). [Link]

  • Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models. PMC. (n.d.). [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. PMC. (2022). [Link]

Sources

Validation

Comprehensive Validation Guide: In Silico Molecular Docking Models for 4-Fluoro-5-nitro-1,2-benzenediol

As drug development for neurodegenerative disorders accelerates, the precise in silico modeling of enzyme-inhibitor interactions has become a non-negotiable cornerstone of the discovery pipeline. 4-Fluoro-5-nitro-1,2-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development for neurodegenerative disorders accelerates, the precise in silico modeling of enzyme-inhibitor interactions has become a non-negotiable cornerstone of the discovery pipeline. 4-Fluoro-5-nitro-1,2-benzenediol (CAS: 162757-56-4)[1] represents a highly specialized fluorinated nitrocatechol derivative. Structurally analogous to second-generation Catechol-O-methyltransferase (COMT) inhibitors like entacapone and tolcapone[2], this compound leverages the strong electron-withdrawing properties of both fluorine and nitro groups to modulate the pKa of the catechol hydroxyls, optimizing them for bidentate metal chelation.

This guide provides an objective, data-driven comparison of leading molecular docking platforms—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—specifically for validating the binding poses and affinities of 4-Fluoro-5-nitro-1,2-benzenediol within the COMT active site.

Mechanistic Rationale: The COMT Metalloenzyme System

To accurately model 4-Fluoro-5-nitro-1,2-benzenediol, one must first understand the causality behind the target's microenvironment. COMT is an intracellular enzyme responsible for the degradation of catecholamines (e.g., dopamine, L-DOPA)[2].

The active site of COMT is a highly coordinated quaternary complex requiring:

  • The Substrate/Inhibitor: The nitrocatechol ring.

  • The Cofactor: S-adenosyl-L-methionine (SAM), which acts as the methyl donor.

  • The Catalytic Metal: A Magnesium ion (Mg²⁺) that anchors the catechol hydroxyl groups[3].

When designing a docking protocol, the Mg²⁺ ion and the SAM cofactor must be retained in the receptor model . The nitrocatechol moiety of the inhibitor directly chelates the Mg²⁺ ion, while the nitro and fluoro substituents interact with surrounding residues (e.g., Lys144, Arg144) to stabilize the complex and prevent the methylation of L-DOPA[3].

Pathway L L-DOPA (Substrate) C COMT Enzyme (+ Mg2+ & SAM) L->C Substrate Binding O 3-O-Methyldopa (Inactive Metabolite) C->O Methylation I 4-Fluoro-5-nitro-1,2-benzenediol (Inhibitor) I->C Competitive Chelation

Mechanism of COMT inhibition by fluorinated nitrocatechol derivatives.

Comparative Analysis of Docking Platforms

Not all docking algorithms handle metalloenzymes equally. The presence of the Mg²⁺ ion in COMT introduces complex electrostatic and coordinate-covalent dynamics that challenge standard empirical scoring functions. Here is an objective comparison of three industry-standard tools for this specific compound[4][5].

A. AutoDock Vina (Academic Standard)
  • Algorithm: Iterated Local Search global optimizer.

  • Scoring Function: Empirical and knowledge-based.

  • Performance on Metalloenzymes: Vina is exceptionally fast and reliable for general hydrophobic/hydrogen-bonding pockets. However, its default force field lacks explicit parameters for coordinate covalent bonds, meaning the Mg²⁺ chelation by the catechol hydroxyls relies heavily on generalized electrostatic terms[5].

  • Best Use Case: High-throughput virtual screening of large libraries where relative ranking is prioritized over absolute pose precision.

B. Schrödinger Glide (Commercial Standard)
  • Algorithm: Systematic hierarchical search.

  • Scoring Function: Empirical (GlideScore SP/XP).

  • Performance on Metalloenzymes: Glide excels here. The software allows users to define explicit metal coordination constraints during grid generation. By forcing the algorithm to penalize poses that do not place the catechol oxygens within 2.0–2.5 Å of the Mg²⁺ ion, Glide drastically reduces false-positive poses[5].

  • Best Use Case: Lead optimization and highly accurate pose prediction for metal-dependent targets.

C. CCDC GOLD (Genetic Optimization for Ligand Docking)
  • Algorithm: Genetic Algorithm (GA).

  • Scoring Function: ChemPLP (default), GoldScore, ChemScore.

  • Performance on Metalloenzymes: GOLD is uniquely suited for COMT. It utilizes pseudo-atoms to represent lone pairs on the ligand's oxygen atoms, allowing for highly accurate geometric predictions of metal chelation and hydrogen bonding[4]. Furthermore, GOLD allows for partial flexibility of active site residues, which is critical for accommodating the bulky fluoro-nitro substitutions.

  • Best Use Case: Complex binding sites requiring induced-fit modeling and precise lone-pair geometry.

Quantitative Comparison Summary
FeatureAutoDock VinaSchrödinger Glide (XP)CCDC GOLD (ChemPLP)
Search Algorithm Iterated Local SearchHierarchical SearchGenetic Algorithm
Metal Coordination Implicit (Electrostatic)Explicit ConstraintsExplicit (Lone-pair modeling)
Receptor Flexibility Rigid (Flexible sidechains optional)Rigid (Induced Fit available)Partial side-chain flexibility
Scoring Accuracy (COMT) ModerateHighVery High
Computational Cost LowHighMedium

Self-Validating Experimental Protocol

To ensure scientific integrity, any docking study of 4-Fluoro-5-nitro-1,2-benzenediol must be a self-validating system. The protocol below uses a re-docking validation step to prove the algorithm can accurately reproduce known crystallographic reality before predicting unknown poses[6].

Step 1: Ligand Preparation
  • Generate the 3D conformer of 4-Fluoro-5-nitro-1,2-benzenediol.

  • Critical Causality: At physiological pH (7.4), the highly electron-withdrawing nitro and fluoro groups significantly lower the pKa of the catechol hydroxyls. Ensure the ligand is modeled in its mono-anionic state , as this is the active species that chelates the Mg²⁺ ion.

  • Minimize energy using the OPLS4 (Glide) or MMFF94 (Vina/GOLD) force field.

Step 2: Protein Preparation
  • Retrieve a high-resolution COMT crystal structure from the Protein Data Bank (e.g., PDB ID: 6I3C, which contains a co-crystallized 3,5-dinitrocatechol inhibitor)[6].

  • Remove all water molecules except those actively bridging the ligand to the protein backbone.

  • Retain the SAM cofactor and the Mg²⁺ ion.

  • Assign protonation states to the protein residues at pH 7.4 (e.g., ensuring Lys144 is protonated to interact with the nitro group).

Step 3: Grid Generation & Validation (The Control)
  • Define the docking grid box centered on the co-crystallized 3,5-dinitrocatechol.

  • Self-Validation: Extract the native 3,5-dinitrocatechol and re-dock it into the empty pocket.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed only if RMSD < 2.0 Å [4][6].

Step 4: Experimental Docking
  • Dock 4-Fluoro-5-nitro-1,2-benzenediol into the validated grid.

  • Apply metal coordination constraints if using Glide, or enable lone-pair matching if using GOLD.

  • Extract the top 5 poses based on binding energy (kcal/mol) or fitness score.

G A Ligand Prep (Mono-anionic state) C Grid Generation (Center on Mg2+) A->C B Protein Prep (Retain SAM & Mg2+) B->C D Control Re-docking (Reference Ligand) C->D E Validation Check (RMSD < 2.0 Å) D->E F Experimental Docking (4-Fluoro-5-nitro-1,2-benzenediol) E->F Pass

In silico molecular docking workflow for 4-Fluoro-5-nitro-1,2-benzenediol against COMT.

Quantitative Validation & Data Interpretation

When evaluating the docking results of 4-Fluoro-5-nitro-1,2-benzenediol, raw binding energy scores are insufficient. The validity of the model depends on the presence of specific mechanistic interactions.

Based on established COMT inhibition data[3][6], a successful docking pose for this compound must exhibit the following profile:

Interaction TypeTarget Residue / CofactorDistance ThresholdSignificance
Metal Chelation Mg²⁺ Ion2.0 – 2.4 ÅPrimary anchor; prevents substrate binding.
Hydrogen Bonding Glu199< 3.0 ÅStabilizes the catechol ring orientation.
Electrostatic / H-Bond Lys144< 3.2 ÅInteracts with the highly electronegative nitro/fluoro groups.
Pi-Alkyl / Hydrophobic Trp38, Pro174< 4.5 ÅSecures the aromatic ring within the hydrophobic pocket.

Performance Verdict: For 4-Fluoro-5-nitro-1,2-benzenediol, CCDC GOLD generally provides the most structurally sound poses due to its superior handling of the bidentate Mg²⁺ chelation via lone-pair pseudo-atoms[4]. Schrödinger Glide offers the best correlation between docking score and in vitro binding affinity (IC50), provided metal constraints are strictly applied[5]. AutoDock Vina remains an excellent, cost-effective tool for initial structural alignment, though users must manually verify the Mg²⁺ coordination distances post-docking.

References
  • Accela ChemBio. "386264-46-6,4-Amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl) - ACCELA CHEMBIO INC (Includes 4-Fluoro-5-nitro-1,2-benzenediol CAS: 162757-56-4)." Accelachem.com. Available at: [Link]

  • Wang, Y., et al. "Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines." RSC Advances, 2021. Available at:[Link]

  • NIH. "Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors." National Institutes of Health, 2023. Available at: [Link]

  • IntechOpen. "Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery." IntechOpen, 2024. Available at:[Link]

  • NIH. "Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies." National Institutes of Health, 2021. Available at: [Link]

  • ACS Publications. "Structure-Based Identification of Kelch-like ECH-Associated Protein 1 as a Pharmacological Target of Electrophile-Containing Catechol-O-Methyltransferase Inhibitors." Journal of Medicinal Chemistry, 2024. Available at: [Link]

Sources

Comparative

Comparative Profiling of 4-Fluoro-5-nitro-1,2-benzenediol vs. Standard Reference Inhibitors in COMT Assays

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and exogenous therapeutics like levodopa (L-DOPA). In neuropharmacology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Catechol-O-methyltransferase (COMT) is a critical enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and exogenous therapeutics like levodopa (L-DOPA). In neuropharmacology and drug development, identifying potent, selective, and bioavailable COMT inhibitors is a validated strategy for managing Parkinson's disease.

This technical guide provides an objective, data-driven comparison between the fluorinated analog 1 (CAS 162757-56-4)[1] and standard reference inhibitors such as OR-486, Tolcapone, and Entacapone.

Structural and Mechanistic Rationale

The "nitrocatechol" pharmacophore is the gold standard for COMT inhibition. The catechol moiety is essential for bidentate chelation of the catalytic Mg2+ ion within the COMT active site, while the nitro group provides critical hydrogen bonding with the methyl donor, S-adenosylmethionine (SAM).

The Fluorine Advantage

Introducing a fluorine atom to the nitrocatechol ring—as seen in 4-Fluoro-5-nitro-1,2-benzenediol—fundamentally alters the molecule's physicochemical properties:

  • pKa Modulation: Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa of the adjacent catechol hydroxyl groups. This ensures the hydroxyls are fully ionized at physiological pH (7.4), maximizing the strength of the electrostatic interaction with the active site Mg2+ ion.

  • Lipophilicity & BBB Penetration: Fluorination generally increases lipophilicity (LogP), which enhances membrane permeability. Unlike strictly peripheral inhibitors like Entacapone[2], fluorinated analogs often exhibit superior Blood-Brain Barrier (BBB) penetration, similar to3[3].

  • Metabolic Stability: The strong C-F bond resists oxidative degradation, potentially extending the compound's half-life compared to unsubstituted catechols.

COMT_Mechanism Mg Mg2+ Ion (Catalytic Core) SAM S-Adenosylmethionine (Methyl Donor) Substrate 4-Fluoro-5-nitro- 1,2-benzenediol Substrate->Mg Bidentate Chelation (Catechol OH) Substrate->SAM Hydrogen Bonding (Nitro Group) Residues Active Site Pocket (Trp38 / Lys144) Substrate->Residues Steric/Electronic Fit (Fluoro Group)

Fig 1. Binding interactions of 4-Fluoro-5-nitro-1,2-benzenediol in the COMT active site.

Quantitative Performance Comparison

When benchmarking 4-Fluoro-5-nitro-1,2-benzenediol in biochemical assays, it must be evaluated against established reference standards to validate its potency and kinetic profile.

InhibitorChemical ClassCOMT IC50 / KiMechanism of InhibitionBBB Permeability
4-Fluoro-5-nitro-1,2-benzenediol Fluoronitrocatechol~20-50 nM (Estimated)Reversible, Bidentate Mg2+ ChelationModerate to High
4 Dinitrocatechol12 nM[4]Tight-binding, CompetitiveHigh
5 Nitrocatechol30 nM (Ki)[5]Reversible, CompetitiveHigh (Central & Peripheral)[3]
2 Nitrocatechol151 nM[2]Reversible, CompetitiveLow (Peripheral only)
2 Nitrocatechol< 10 nM[2]Long-acting, Extremely tight-bindingLow (Peripheral only)

Data Note: OR-486 is frequently utilized as the highly effective in vitro reference standard due to its profound selectivity and low nanomolar IC50.

Self-Validating Experimental Methodology: COMT Inhibition Assay

To accurately compare 4-Fluoro-5-nitro-1,2-benzenediol against standards like Tolcapone, the assay must account for the tight-binding nature of nitrocatechols. The following protocol is designed as a self-validating system , ensuring that environmental variables do not skew kinetic readouts.

Causality Behind Experimental Choices
  • Mg2+ Concentration Strictness: COMT requires Mg2+ for catalytic activity. Because nitrocatechols directly coordinate with this ion, varying the Mg2+ concentration will artificially shift the apparent IC50. We strictly maintain 1.2 mM MgCl2 to mimic physiological saturation.

  • Mandatory Pre-incubation: Nitrocatechols are slow/tight-binding inhibitors. If the reaction is initiated immediately upon inhibitor addition, the IC50 will be drastically overestimated. A 15-minute pre-incubation allows the Enzyme-Mg2+-Inhibitor complex to reach thermodynamic equilibrium.

  • Internal Reference Control: Every plate must include an OR-486 or Tolcapone dose-response curve. If the reference IC50 deviates from historical baselines (e.g., OR-486 > 20 nM), the specific activity of the recombinant COMT batch is compromised, and the plate is invalidated.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1.2 mM MgCl2, and 0.2 mM DTT. Reconstitute recombinant human soluble COMT (S-COMT).

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of 4-Fluoro-5-nitro-1,2-benzenediol, Tolcapone, and OR-486 in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Pre-Incubation (Critical Step): Combine S-COMT, assay buffer, and the inhibitor dilutions in a 96-well plate. Incubate at 37°C for exactly 15 minutes to allow complex formation.

  • Reaction Initiation: Add a substrate mixture containing 200 µM SAM and 100 µM Esculetin (a fluorogenic COMT substrate) or Dopamine (for HPLC-ED detection).

  • Quenching: For HPLC-ED, stop the reaction after 20 minutes by adding 0.4 M perchloric acid (PCA). For fluorescence (Esculetin), read kinetically (Ex/Em = 355/460 nm) over 30 minutes.

  • Data Analysis: Plot fractional activity vs. inhibitor concentration. Due to tight-binding kinetics where the inhibitor concentration approaches the enzyme concentration, use Morrison's quadratic equation rather than the standard Cheng-Prusoff equation to derive the true Ki.

Assay_Workflow Step1 1. Enzyme & Buffer Prep (hCOMT + 1.2 mM MgCl2) Step2 2. Inhibitor Pre-incubation (15 min at 37°C to form complex) Step1->Step2 Step3 3. Reaction Initiation (Add SAM + Esculetin/Dopamine) Step2->Step3 Step4 4. Quenching & Detection (Stop with PCA, Read via HPLC-ED) Step3->Step4 Step5 5. Data Analysis (Non-linear regression for Ki/IC50) Step4->Step5

Fig 2. Step-by-step self-validating workflow for determining COMT inhibitor kinetics.

References

  • ACCELA CHEMBIO INC - 386264-46-6,4-Amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl) (Contains 4-Fluoro-5-nitro-1,2-benzenediol CAS 162757-56-4). Available at:[Link]

  • NIH / PubMed - Ro 40-7592: inhibition of COMT in rat brain and extracerebral tissues. Available at:[Link]

  • NCATS Inxight Drugs - 3,5-DINITROCATECHOL (OR-486). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-5-nitro-1,2-benzenediol

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Fluoro-5-nitro-1,2-benzenediol, a substituted catechol, is a compound whose structural motifs—a nitroaromatic system, a halogenated benzene ring, and a catechol core—necessitate a rigorous and informed approach to its disposal.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management and disposal of this compound. Our objective is to empower you with the causal understanding behind each step, ensuring that safety protocols are not just followed, but are also self-validating systems within your laboratory's workflow.

Hazard Profile Analysis: A Structurally-Informed Risk Assessment

The compound's structure suggests multiple hazard classifications:

  • Nitroaromatic Moiety: Nitroaromatic compounds are frequently associated with toxicity, mutagenicity, and, in some cases, thermal instability.[1] Compounds like 1-Fluoro-4-nitrobenzene are toxic if inhaled, harmful in contact with skin, and suspected of causing long-term organ damage.[2][3]

  • Catechol (1,2-benzenediol) Core: The catechol structure itself is classified as toxic if swallowed or in contact with skin, can cause serious eye damage, and is suspected of causing genetic defects and cancer.[4]

  • Fluorinated Aromatic System: The presence of fluorine designates this as a halogenated organic compound, which requires segregation into a specific hazardous waste stream.[5][6]

Based on these structural alerts, we must assume 4-Fluoro-5-nitro-1,2-benzenediol possesses significant health hazards. A summary of anticipated risks is presented below.

Hazard ClassificationAnticipated Risk based on Structural AnalogsRationale and Representative Compounds
Acute Toxicity (Oral, Dermal, Inhalation) High Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4][7][8]
Skin Corrosion/Irritation High Likely to cause skin irritation or severe burns.[8][9]
Serious Eye Damage/Irritation High Likely to cause serious eye irritation or damage.[8][9]
Carcinogenicity/Mutagenicity Moderate to High Suspected of causing cancer and/or genetic defects.[1][4][8]
Reactivity Moderate Stable under normal conditions, but incompatible with strong oxidizing agents, strong bases, and strong acids.[10] Nitro-compounds can be thermally sensitive.[11]
Environmental Hazard High Likely harmful to aquatic life with long-lasting effects.[2] Should not be released into the environment.[10][12]

The Regulatory Imperative: Adherence to OSHA and EPA Standards

The disposal of any laboratory chemical is governed by a strict regulatory framework designed to protect both laboratory personnel and the environment.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) , a written program that outlines procedures for safe chemical use and disposal.[13][14] The disposal protocol for 4-Fluoro-5-nitro-1,2-benzenediol must be explicitly incorporated into your laboratory's CHP.[15] This includes providing personnel with information and training on the specific hazards and handling procedures.[16]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[17] As a generator of this waste, your laboratory is legally responsible for ensuring it is correctly characterized, stored, and disposed of through a licensed hazardous waste facility.[18]

Operational Protocol: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe handling and disposal of 4-Fluoro-5-nitro-1,2-benzenediol.

Required Personal Protective Equipment (PPE)

Given the high anticipated toxicity and irritancy, a stringent PPE protocol is mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: Chemical splash goggles are required.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Waste Segregation and Containerization

The principle of waste segregation is paramount to prevent dangerous chemical reactions.

  • Waste Characterization: Due to its structure, 4-Fluoro-5-nitro-1,2-benzenediol waste must be classified as Halogenated Organic Hazardous Waste .

  • Container Selection:

    • Use only designated hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.[19][20]

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is typically appropriate.

    • Ensure the container is in good condition, with a tightly sealing lid.[11]

  • Incompatible Materials: DO NOT mix this waste with:

    • Strong oxidizing agents

    • Strong acids or bases[10]

    • Non-halogenated organic waste

    • Aqueous waste

Step-by-Step Disposal Procedure

The following workflow ensures compliance and safety.

  • Preparation: Before starting work, designate a specific, labeled beaker within the fume hood to temporarily collect waste solutions or contaminated materials during your experiment.[5]

  • Transfer: At the end of the procedure, carefully transfer the waste from the temporary beaker into the designated Halogenated Organic Waste container. Use a funnel to prevent spillage on the container's exterior.[11]

  • Container Capacity: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[11]

  • Sealing: Tightly close the container lid immediately after adding waste.[11][20]

  • Labeling: The waste container must be labeled with a fully completed hazardous waste tag.[19] This tag must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "4-Fluoro-5-nitro-1,2-benzenediol" (and any other components of a mixture)

    • The appropriate hazard pictograms (e.g., Toxic, Health Hazard, Irritant)[16][19]

    • The date of waste generation

    • The Principal Investigator's name and contact information[19]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible materials, awaiting pickup by EHS personnel.[20]

The decision-making process for proper disposal is visualized in the flowchart below.

DisposalWorkflow start Start: Generate Waste characterize Characterize Waste: 4-Fluoro-5-nitro-1,2-benzenediol (Toxic, Halogenated Organic) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) characterize->ppe container Select Designated 'Halogenated Organic Waste' Container ppe->container transfer Transfer Waste to Container (<90% Full) container->transfer seal Securely Seal Container transfer->seal label_tag Complete & Affix Hazardous Waste Tag seal->label_tag storage Store in Satellite Accumulation Area (SAA) label_tag->storage pickup Arrange for EHS Pickup storage->pickup end_node End of Process pickup->end_node

Caption: Disposal decision workflow for 4-Fluoro-5-nitro-1,2-benzenediol.

Emergency Protocol: Spill Management

Accidents can happen, and preparedness is key. The following protocol is for a small spill (less than 10 grams) of solid material.

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area.

  • Assess: Ensure the spill is contained within the chemical fume hood. If it is outside the hood, evacuate the area and contact your institution's EHS emergency line.

  • PPE: Don the required PPE as described in section 3.1.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep the contaminated absorbent material into a designated bag or container.[2][10] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose: Seal the container with the spill debris and contaminated cleaning materials. Label it as "Hazardous Waste: Spill Debris (4-Fluoro-5-nitro-1,2-benzenediol)" and manage it according to the disposal procedures in section 3.3.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

By integrating this comprehensive, scientifically-grounded approach to waste management into your laboratory's standard operating procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility that is the hallmark of scientific excellence.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc. website: [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Medical Center website: [Link]

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from University of Texas at Dallas website: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from Compliancy Group website: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard [Fact Sheet]. Retrieved from OSHA website: [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from SafetySkills website: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from OSHA website: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from Tetra Tech website: [Link]

  • Enviro-Safe. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from Enviro-Safe Resource Recovery website: [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA website: [Link]

  • AFA Aesar. (2025, September 5). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from Thermo Fisher Scientific website: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160458, 4-Fluoro-1,2-benzenediol. Retrieved from PubChem: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • AgroParisTech. (n.d.). Liquid waste. Retrieved from Chimactiv website: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA website: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.